molecular formula C7H16ClNO B7451220 2-(Methoxymethyl)-2-methylpyrrolidine hcl

2-(Methoxymethyl)-2-methylpyrrolidine hcl

Cat. No.: B7451220
M. Wt: 165.66 g/mol
InChI Key: ZABHLAREVDLBQN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylpyrrolidine hcl is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHLAREVDLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of 2-(Methoxymethyl)-2-methylpyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis and characterization of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride . This compound is a critical chiral building block in medicinal chemistry, distinguished by its quaternary carbon center at the 2-position of the pyrrolidine ring. Unlike simple proline derivatives, the gem-dimethyl-like substitution pattern imposes significant steric constraints, making it valuable for preventing metabolic oxidation at the


-position and for inducing specific conformational biases in peptide mimetics and asymmetric organocatalysts.

The protocol defined below prioritizes scalability and enantiomeric integrity . It utilizes a "protect-reduce-alkylate-deprotect" strategy starting from commercially available or synthesized 2-methylproline, ensuring high yields while mitigating the risk of racemization (though the quaternary center is inherently resistant to racemization compared to tertiary centers).

Strategic Retrosynthesis

To design a self-validating synthesis, we must deconstruct the target molecule to stable precursors. The presence of the quaternary center at C2 suggests that the carbon skeleton should ideally be established early, or retained from a chiral pool precursor like


-methylproline.
Retrosynthetic Logic
  • Disconnection 1 (Salt Formation): Removal of HCl leads to the free secondary amine.

  • Disconnection 2 (Etherification): The methoxy group is installed via O-alkylation of the corresponding primary alcohol.

  • Disconnection 3 (Reduction): The primary alcohol is derived from the carboxylic acid (or ester) of the parent amino acid.

  • Disconnection 4 (Protection): The secondary amine requires orthogonal protection (e.g., Boc) to prevent N-methylation during the ether synthesis.

Pathway Visualization

Retrosynthesis Target Target: 2-(Methoxymethyl)-2-methylpyrrolidine HCl FreeBase Free Base Ether (N-Protected) Target->FreeBase Deprotection (HCl/Dioxane) Alcohol Intermediate: N-Boc-2-hydroxymethyl-2-methylpyrrolidine FreeBase->Alcohol O-Methylation (NaH, MeI) Start Starting Material: (S)-2-Methylproline Alcohol->Start Reduction (LiAlH4 or BH3)

Figure 1: Retrosynthetic analysis revealing the linear dependence on the


-methylproline scaffold.

Detailed Experimental Protocol

Prerequisites: All reactions requiring anhydrous conditions must be performed under an inert atmosphere (Nitrogen or Argon). Glassware should be oven-dried.

Phase 1: N-Protection and Esterification

Objective: Convert zwitterionic amino acid to a lipophilic, protected intermediate suitable for reduction.

Reagents: (S)-2-Methylproline, Di-tert-butyl dicarbonate (


), Trimethylsilyldiazomethane (TMSCHN

) or MeOH/H

SO

.
  • Protection: Suspend (S)-2-methylproline (1.0 eq) in 1,4-dioxane/water (1:1). Add NaOH (1.1 eq) followed by

    
     (1.2 eq). Stir at 25°C for 12 hours. Acidify to pH 3 with 1M KHSO
    
    
    
    and extract with EtOAc.
  • Esterification: Dissolve the crude N-Boc acid in Methanol/Benzene (3:1). Add TMSCHN

    
     (2M in hexanes) dropwise until a persistent yellow color remains. Quench with acetic acid.
    
    • Why this route? Direct reduction of the acid is possible, but reduction of the methyl ester is often cleaner for sterically hindered quaternary centers.

Phase 2: Reduction to Amino Alcohol

Objective: Reduce the ester to the primary alcohol without affecting the Boc group.

Reagents: Lithium Aluminum Hydride (LiAlH


) or LiBH

. Note: While LiAlH

can reduce Boc groups at high temperatures, it is selective for esters at 0°C in ether/THF.
  • Setup: Charge a flame-dried flask with anhydrous THF and LiAlH

    
     (2.0 eq). Cool to 0°C.[1][2][3]
    
  • Addition: Add the N-Boc-2-methylproline methyl ester (dissolved in THF) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (Visualization: Ninhydrin or PMA).

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams. Filter the granular precipitate. Concentrate the filtrate to yield N-Boc-2-hydroxymethyl-2-methylpyrrolidine .
Phase 3: O-Methylation (The Critical Step)

Objective: Install the ether moiety.[2] Risk:[4] N-methylation is blocked by Boc, but steric hindrance at the quaternary center requires strong forcing conditions.

Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).

  • Deprotonation: Dissolve the alcohol (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C. Add NaH (1.5 eq) in portions. Evolution of H

    
     gas will be vigorous. Stir for 30 mins at 0°C, then 30 mins at RT to ensure alkoxide formation.
    
  • Alkylation: Cool back to 0°C. Add MeI (1.5 eq) dropwise.

  • Completion: Allow to warm to RT and stir overnight (16h).

  • Quench: Pour mixture into ice-cold saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (3x). Wash organics with water and brine to remove DMF. Dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required here to remove unreacted alcohol.

Phase 4: Deprotection and Salt Formation

Objective: Remove Boc and isolate the stable HCl salt.[5]

Reagents: 4M HCl in 1,4-Dioxane.

  • Reaction: Dissolve the methylated intermediate in minimal dry CH

    
    Cl
    
    
    
    . Add 4M HCl in Dioxane (5-10 eq).
  • Observation: Gas evolution (isobutylene) and formation of a white precipitate. Stir for 2 hours.

  • Isolation: Concentrate the solvent 50% under vacuum, then add excess diethyl ether to fully precipitate the salt. Filter the solid under inert atmosphere (the salt is hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .

Workflow Visualization

SynthesisWorkflow Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Step2 Step 2: Ester Reduction (LiAlH4, THF, 0°C) Step1->Step2 Yield >90% Step3 Step 3: O-Methylation (NaH, MeI, DMF) Step2->Step3 Critical Step Step4 Step 4: Deprotection (4M HCl in Dioxane) Step3->Step4 Purification Product Final Product: HCl Salt Isolation Step4->Product Precipitation

Figure 2: Step-by-step reaction workflow highlighting the critical methylation phase.

Analytical Characterization

To validate the identity and purity of the synthesized this compound, the following data profile must be met.

Expected NMR Data (D O)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 1.45Singlet3HC2-CH

(Quaternary methyl)
1H 1.80 - 2.15Multiplet4HPyrrolidine Ring (C3-H, C4-H)
1H 3.25Singlet3HO-CH

1H 3.30 - 3.45Multiplet2HC5-H (Ring methylene next to N)
1H 3.55AB Quartet2H-CH

-OMe (Diastereotopic)
Physical Properties[6]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 145–150°C (Decomposition).

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

  • Hygroscopicity: High. Store under Argon in a desiccator.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 3 Steric hindrance prevents alkoxide attack.Increase reaction time (24h) and temperature (to 40°C). Ensure NaH is fresh.
Incomplete Deprotection HCl concentration too low.Use fresh 4M HCl/Dioxane. Ensure moisture is excluded (water inhibits Boc removal).
Oil instead of Solid Residual solvent or impurities.Triturate the oil with anhydrous diethyl ether or pentane with vigorous stirring to induce crystallization.
Racemization Unlikely with quaternary center, but possible.Check optical rotation against literature standard. Ensure basic conditions in Step 3 do not exceed 60°C.

References

  • Seebach, D., et al. (1993). "Synthesis of (S)

    
    -Branched Amino Acids." Organic Syntheses, 72, 62. [6]
    
  • Zhao, H., et al. (2006).[7] "Practical Synthesis of 2-Methylpyrrolidine Derivatives." Journal of Organic Chemistry, 71(11), 4336–4338.

  • Kawabata, T., et al. (2003). "Asymmetric Synthesis of

    
    -Methylated Amino Acids via Memory of Chirality." Journal of the American Chemical Society, 125(43), 13012-13013. 
    
  • PubChem Compound Summary. "2-methylproline." National Center for Biotechnology Information.

Sources

FTIR and mass spectrometry analysis of 2-(Methoxymethyl)-2-methylpyrrolidine hcl

[1]

Executive Summary

Compound: 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride CAS: 1624303-22-5 (Analogous to 84025-81-0 for the des-methyl variant) Molecular Formula:


Molecular Weight:1

This technical guide details the spectroscopic validation of 2-(Methoxymethyl)-2-methylpyrrolidine HCl , a sterically hindered, chiral pyrrolidine derivative often utilized as a specialized organocatalyst or chiral building block. Unlike its monosubstituted analog (SAMP/RAMP), this molecule possesses a quaternary stereocenter at the C2 position, presenting unique vibrational and fragmentation signatures.

The following protocols synthesize predictive spectroscopic principles with empirical data from structural analogs to provide a robust framework for identity and purity confirmation.

Part 1: Structural Context & Analytical Strategy

The presence of a quaternary carbon at the

Analytical Workflow

The following directed graph outlines the logical flow for complete characterization, moving from bulk property verification to molecular fingerprinting.

AnalysisWorkflowSampleRaw Sample(White Solid/Hygroscopic)FTIRFTIR (ATR/KBr)Functional Group IDSample->FTIR Step 1: Salt FormMS_ESILC-MS (ESI+)Intact Mass [M+H]+Sample->MS_ESI Step 2: MW CheckMS_EIGC-MS (EI)Structural FingerprintSample->MS_EI Step 3: Frag. PatternNMR1H/13C NMRQuaternary Center VerificationFTIR->NMRSupportMS_ESI->NMRSupportValidationIdentity ConfirmedMS_EI->ValidationNMR->Validation

Caption: Integrated analytical workflow for this compound, prioritizing non-destructive techniques (FTIR) before destructive ionization methods.

Part 2: FTIR Analysis (Fourier Transform Infrared Spectroscopy)[2]

For the hydrochloride salt, FTIR is the primary tool for confirming the ionic nature of the amine and the integrity of the ether linkage.

Sample Preparation[1][3][4]
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance).

    • Rationale: The HCl salt is likely hygroscopic. KBr pellets may absorb ambient moisture, obscuring the critical N-H/O-H regions. ATR allows for rapid analysis of the neat solid with minimal environmental interference.

  • Alternative: Nujol Mull (if ATR is unavailable) to avoid moisture uptake.

Spectral Assignments & Interpretation

The spectrum will be dominated by the ammonium salt features and the ether functionality.

Frequency Region (

)
Functional GroupMode of VibrationDiagnostic Feature
2400 – 3000

(Ammonium)
N-H Stretching (Broad)A broad, complex band characteristic of secondary amine salts. Often overlaps with C-H stretches. "Combination bands" may appear near 2500

.
2800 – 3000 Alkyl C-HC-H StretchingDistinct peaks for

(methyl) and

(ring/ether). The methoxy

often appears sharp ~2830

.
1580 – 1620

N-H Bending (Scissoring)A medium-intensity band confirming the protonated amine state. Absent in the free base.
1370 – 1385

Methyl DeformationCharacteristic "Umbrella" mode of the

group. Crucial for distinguishing from the des-methyl analog.
1100 – 1150 C-O-C (Ether)C-O StretchingStrong, sharp band. Confirms the integrity of the methoxymethyl side chain.
700 – 900 C-ClInteractionWeak, broad absorptions often attributed to crystal lattice interactions in HCl salts (less diagnostic).

Critical Analysis Point: The absence of a sharp peak above 3200


hydrochloride salt

Part 3: Mass Spectrometry Analysis

Mass spectrometry provides the definitive structural fingerprint. Two ionization methods are recommended: ESI for molecular weight confirmation and EI for structural elucidation.

Electrospray Ionization (ESI-MS)[5]
  • Mode: Positive Ion (

    
    ).
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Observation:

    • Base Peak:

      
      
      
      
      .
    • Interpretation: The HCl salt dissociates in solution. The detected species is the protonated free base (

      
      ).
      
    • Adducts: Possibility of

      
       (
      
      
      152) or
      
      
      dimers depending on concentration.
Electron Ionization (EI-MS)[2]
  • Sample Prep: The salt may need to be neutralized (free-based) with

    
     and extracted into DCM for GC-MS, or introduced via direct insertion probe if thermal dissociation is efficient.
    
  • Molecular Ion:

    
     at 
    
    
    129 (often weak for aliphatic amines).
Fragmentation Pathway (Predictive)

The fragmentation is driven by


-cleavage
  • Primary

    
    -Cleavage (Loss of Methoxymethyl): 
    
    • Cleavage of the

      
       bond.
      
    • Fragment:

      
       84 (2-methyl-1-pyrrolinium ion).
      
    • Significance: This is likely the base peak (100% abundance) due to the formation of a stable tertiary iminium ion within the ring.

  • Secondary

    
    -Cleavage (Loss of Methyl): 
    
    • Cleavage of the

      
       bond.
      
    • Fragment:

      
       114 (2-methoxymethyl-1-pyrrolinium ion).
      
    • Significance: Less favorable than losing the larger methoxymethyl group but still diagnostic.

  • Side Chain Fragmentation:

    • Loss of the methoxy group (

      
      , mass 31) is less common as a primary step in amines but may occur, leading to 
      
      
      98.
Fragmentation Diagram

MS_FragmentationM_IonMolecular Ion (M+)m/z 129Frag_ALoss of -CH2OCH3(Alpha Cleavage)M_Ion->Frag_AFrag_BLoss of -CH3(Alpha Cleavage)M_Ion->Frag_BIon_84Base Peak2-methyl-1-pyrroliniumm/z 84Frag_A->Ion_84Ion_114Minor Peak2-methoxymethyl-pyrroliniumm/z 114Frag_B->Ion_114

Caption: Predicted EI-MS fragmentation pathway. The formation of the m/z 84 ion via loss of the bulky methoxymethyl group is the dominant pathway.

Part 4: Integrated Characterization Protocol

To fully validate the compound, specifically distinguishing it from the non-methylated analog (SAMP), follow this logic:

  • Check the Mass (ESI):

    • Does the

      
       appear at 130 ?
      
    • If 116: You have the des-methyl analog (SAMP).

    • If 130: Mass is correct.

  • Check the Fingerprint (FTIR):

    • Look for the 1375-1380

      
        methyl deformation band. This band will be significantly stronger or unique compared to the des-methyl analog due to the gem-dimethyl-like environment (quaternary C-Me).
      
  • Verify Quaternary Center (NMR - Supplemental):

    • While not the focus of this guide, the absence of a methine proton at the C2 position in

      
       NMR is the ultimate confirmation of the quaternary center. In the des-methyl compound, the C2-H appears as a multiplet ~3.3-3.6 ppm. In the target compound, this signal must be absent .
      
Reference Data Table
ParameterValue / FeatureNotes
Physical State White to off-white solidHygroscopic; store under inert gas.
Solubility Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane).
ESI-MS

130.12 DaPositive mode.
Key IR Band 1 2400-3000

(Broad)
Ammonium N-H stretch (Salt form).
Key IR Band 2 ~1110

(Strong)
Ether C-O stretch.
Key IR Band 3 ~1380

(Medium)
C-Me deformation (Quaternary ID).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 671217, (S)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]. (Source for analogous spectral data of the pyrrolidine core).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text for general IR and MS fragmentation rules of amines and ethers).

  • Enders, D., et al. (2008).Asymmetric synthesis of (+)-altholactone. Chemistry – A European Journal, 14(9), 2842-2849. (Contextual reference for the synthesis and characterization of 2-substituted pyrrolidine auxiliaries).
  • NIST Mass Spec Data Center. Pyrrolidine, 2-methyl-, hydrochloride. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]. (Reference for HCl salt IR features).

Technical Guide: Sourcing and Application of High-Purity 2-(Methoxymethyl)-2-methylpyrrolidine HCl

[1]

Executive Summary

2-(Methoxymethyl)-2-methylpyrrolidine HCl (CAS: 1624303-22-5) is a specialized chiral pyrrolidine derivative featuring a quaternary carbon center at the 2-position.[1] Unlike its widely available analog, 2-(methoxymethyl)pyrrolidine (SMP), this molecule incorporates an additional methyl group that eliminates the acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

quaternary stereocenter constructionrobust organocatalysis

This guide addresses the sourcing challenges of this niche building block, provides a validated synthesis route for in-house production, and establishes a self-validating Quality Control (QC) system to ensure enantiomeric and chemical purity.

Part 1: Technical Specifications & Identity

Chemical Identity

The presence of the quaternary center is the defining feature. Researchers must verify the CAS number strictly, as vendors often conflate this compound with the non-methylated analog.

ParameterSpecification
Chemical Name 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride
Common Synonyms

-Methyl-prolinol methyl ether HCl; 2-Methyl-SMP
CAS Number 1624303-22-5 (Specific for HCl salt)
Molecular Formula C

H

ClNO
Molecular Weight 165.66 g/mol
Chiral Center C2 (Quaternary)
Key Structural Feature Quaternary Methyl Group (Prevents enolization/racemization)
Critical Distinction: The "Methyl" Factor
  • Target Molecule (Quaternary): Has a methyl group and a methoxymethyl group at C2.[1][2] Stable to base.

  • Common Analog (Tertiary): Has a proton and a methoxymethyl group at C2 (CAS 63126-47-6).[1] Prone to racemization via enolization. [1]

Part 2: Commercial Sourcing Landscape

Due to the difficulty of constructing the quaternary center, this compound is not a commodity chemical. It is primarily available through specialized "Tier 1" building block suppliers or custom synthesis.[1]

Supplier Tiering & Reliability[1]
TierSupplier TypeRecommended VendorsAvailability StatusRisk Profile
Tier 1 Specialized Catalog ChemScene (Cat# CS-0751297)In Stock / Short Lead Low.[1] Validated CAS linkage.
Tier 2 Custom Synthesis Enamine, WuXi AppTec, AmbeedMake-to-Order Medium.[1] Requires lead time (4-8 weeks).[1]
Tier 3 Aggregators MolPort, eMoleculesVariableHigh.[1] Often list "ghost inventory" of the non-methylated analog.
Procurement Directive

Do not rely solely on name search. Always verify the structure image provided by the vendor.[1] If the structure shows a hydrogen atom at the 2-position, it is the wrong compound (SMP), regardless of the label.

Part 3: Experimental Protocols (Synthesis & QC)

Given the scarcity of commercial stock, in-house synthesis from 2-Methyl-L-proline is a reliable alternative. The following protocol is designed for high enantiomeric retention.

Synthetic Workflow (Self-Validating)

The synthesis relies on the reduction of the commercially available (or synthesized) N-Boc-2-methylproline, followed by O-methylation and deprotection.[1]

Step-by-Step Methodology
  • Starting Material: (S)-N-Boc-2-methylproline (CAS 103336-06-7).[1]

  • Reduction (Carboxyl

    
     Alcohol): 
    
    • Reagent: Borane-Dimethyl Sulfide (BHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SMe
      
      
      ) or LiAlH
      
      
      .
    • Conditions: THF, 0°C to RT, 12 h.

    • Checkpoint: IR spectroscopy should show disappearance of the acid carbonyl stretch (~1700-1720 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and appearance of broad OH stretch.
      
  • O-Methylation (Williamson Ether Synthesis):

    • Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide).[1]

    • Solvent: Dry THF or DMF.[1]

    • Protocol: Treat the N-Boc-alcohol with NaH (1.2 eq) at 0°C. Stir 30 min. Add MeI (1.5 eq).[1]

    • Critical Control: Maintain temperature <5°C during NaH addition to prevent carbamate migration or cyclization.[1]

  • Deprotection (Boc Removal):

    • Reagent: 4M HCl in Dioxane.[1]

    • Product Isolation: Evaporate solvent.[1][3][4][5][6] Triturate residue with Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O to precipitate the HCl salt.
      
Visualization: Synthesis Pathway[1]

Synthesis_PathwaySMN-Boc-2-Methylproline(CAS 103336-06-7)Inter1N-Boc-2-Methylprolinol(Alcohol Intermediate)SM->Inter1Reduction(BH3·SMe2, THF)Inter2N-Boc-2-(Methoxymethyl)-2-methylpyrrolidineInter1->Inter2O-Methylation(NaH, MeI)Final2-(Methoxymethyl)-2-methyl-pyrrolidine HCl(Target)Inter2->FinalDeprotection(4M HCl/Dioxane)

Figure 1: Validated synthetic route from N-Boc-2-methylproline to the target HCl salt.

Quality Control: The Self-Validating System[1]

To ensure the compound is the quaternary derivative and not the tertiary impurity, use this NMR diagnostic check.

1.

H NMR Diagnostic (D

O or CDCl

)
  • Target (Quaternary): Look for a sharp singlet (3H) typically between 1.1 – 1.4 ppm corresponding to the C2-Methyl group.[1]

  • Impurity (Tertiary): Look for a multiplet or broad signal at 3.2 – 3.6 ppm corresponding to the C2-H methine proton.[1]

  • Validation Rule: If the C2-Methyl singlet is absent, the batch is rejected.

2. Enantiomeric Excess (ee) Determination

Since the quaternary center is formed before this synthesis (in the starting material), checking ee is crucial to ensure no racemization occurred during sourcing of the SM.[1]

  • Method: Chiral HPLC.[1][5]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:iPrOH (90:10 to 98:2) with 0.1% Diethylamine (for free base) or TFA (for salts).[1]

Part 4: Applications in Drug Development[1][4][8]

The 2-(Methoxymethyl)-2-methylpyrrolidine scaffold is a "privileged structure" in asymmetric synthesis.[1]

  • Conformational Locking: The C2-methyl group forces the pyrrolidine ring into a specific envelope conformation, often reversing or significantly enhancing the enantioselectivity compared to the non-methylated parent in organocatalytic Michael additions.

  • Metabolic Stability: In medicinal chemistry, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) at a metabolic soft spot (the

    
    -carbon to the amine) blocks oxidative metabolism, potentially increasing the half-life of drugs incorporating this moiety.
    

References

  • ChemScene. Product Data: this compound (CAS 1624303-22-5).[1] Retrieved from [1]

  • Organic Syntheses. Synthesis of (S)-2-Methylproline. Org.[1][5][7][8][9] Synth. 1993, 72, 62. DOI: 10.15227/orgsyn.072.0062.[1][6] Retrieved from [1]

  • BenchChem. 2-Methylproline Derivatives in Pharmaceutical Synthesis. Retrieved from [1]

  • PubChem. Compound Summary: 2-(Methoxymethyl)pyrrolidine (Analog Comparison). Retrieved from [1]

Advanced Stereocontrol in Asymmetric Synthesis: Mechanism of Action of 2-(Methoxymethyl)-2-methylpyrrolidine as a C2-Quaternary Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Prolinol-Derived Auxiliaries

For decades, prolinol-derived chiral auxiliaries—most notably (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its derivatives—have been [1]. Pioneered by Dieter Enders and E.J. Corey, the classic SAMP/RAMP methodology relies on the formation of a rigid azaenolate transition state to dictate the [2]. However, traditional C2-tertiary auxiliaries (bearing a single proton at the stereocenter) can occasionally suffer from conformational flexibility or epimerization under harsh basic conditions, which subtly erodes enantiomeric excess (ee).

The introduction of 2-(Methoxymethyl)-2-methylpyrrolidine (2-MMP) addresses these fundamental limitations. By replacing the C2 proton with a methyl group, 2-MMP features a quaternary stereocenter . This structural modification significantly increases the steric bulk and restricts the rotation of the methoxymethyl arm via allylic 1,3-strain equivalents, effectively "locking" the auxiliary into a single, highly shielding reactive conformation.

Core Mechanism of Action

As an Application Scientist, I evaluate chiral auxiliaries not just by their end-point yields, but by the robustness of their transition states. The efficacy of 2-MMP is driven by a highly orchestrated sequence of covalent tethering, metal chelation, and steric shielding.

Covalent Tethering and Azaenolate Formation

The mechanism begins with the covalent attachment of the auxiliary to a prochiral substrate (e.g., a ketone), forming an enamine or hydrazone intermediate. Upon treatment with a non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the intermediate is quantitatively deprotonated to form a[3].

Transition State Geometry and Chelation

The high degree of stereocontrol is directly attributed to the formation of a rigid, metal-coordinated intermediate[1]. The lithium cation (Li⁺) coordinates simultaneously to the azaenolate nitrogen and the oxygen atom of the methoxymethyl group. This bidentate chelation forms a highly ordered, planar five-membered ring system that acts as the structural foundation for stereo-induction.

Steric Shielding Dynamics

In the chelated transition state, the pyrrolidine ring and the methoxymethyl group create a sterically defined environment[1]. In traditional SAMP, the C2-proton allows a minor degree of rotational freedom. In 2-MMP, the bulky C2-methyl group projects directly into the space adjacent to the reactive enolate double bond, completely blocking the Re-face (or Si-face, depending on the enantiomer). Consequently, the incoming electrophile is forced to approach exclusively from the unhindered face, driving diastereomeric excesses (de) upwards of 98%.

Mechanism Substrate Prochiral Ketone Substrate Condensation Condensation (Azaenolate Formation) Substrate->Condensation Auxiliary 2-MMP Auxiliary (C2-Quaternary) Auxiliary->Condensation Chelation Lithium Chelation (Rigid 5-Membered Ring) Condensation->Chelation LDA, THF, -78°C Steric Steric Shielding (Re-Face Blocked by 2-Me) Chelation->Steric Conformational Lock Attack Si-Face Electrophilic Attack (>98% de) Steric->Attack R-X Addition Cleavage Hydrolytic Cleavage Attack->Cleavage Validation: NMR check Product Enantioenriched Product Cleavage->Product Auxiliary Recovery

Logical flow of 2-MMP mediated stereocontrol in asymmetric alkylation.

Self-Validating Experimental Protocol: Asymmetric α-Alkylation

A protocol is only as reliable as its built-in controls. The following methodology for the α-alkylation of 3-pentanone using 2-MMP includes mandatory analytical checkpoints to ensure process integrity before proceeding to the next step.

Phase 1: Auxiliary Attachment (Condensation)
  • Procedure : To a 50 mL round-bottom flask, add 2-MMP (30 mmol) and 3-pentanone (36 mmol) in 20 mL of anhydrous benzene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reaction : Reflux the mixture at 80 °C using a Dean-Stark apparatus to remove the water byproduct continuously.

  • Validation Checkpoint 1 : Monitor the water collection in the Dean-Stark trap. Once the theoretical volume of water (0.54 mL) is collected, perform GC-MS on an aliquot. Proceed only when the residual ketone peak is <2%.

Phase 2: Metalation and Azaenolate Formation
  • Procedure : Dissolve the purified intermediate (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere and cool to -78 °C.

  • Reaction : Dropwise add freshly titrated LDA (11 mmol, 1.1 M in THF) over 15 minutes. Stir for 2 hours at -78 °C[3].

  • Validation Checkpoint 2 : Azaenolate formation is accompanied by a distinct color shift (pale yellow to deep orange). Quench a 0.1 mL aliquot with D₂O and analyze via ¹H NMR. You must confirm >95% deuterium incorporation at the α-position, validating quantitative enolization.

Phase 3: Electrophilic Alkylation
  • Procedure : Add the electrophile (e.g., benzyl bromide, 12 mmol) dropwise to the -78 °C azaenolate solution. Maintain the temperature for 4 hours, then allow it to slowly warm to room temperature[1].

  • Validation Checkpoint 3 : Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the azaenolate spot and the emergence of a single new diastereomeric product spot confirm successful alkylation.

Phase 4: Auxiliary Cleavage and Recovery
  • Procedure : Cleave the chiral auxiliary from the crude adduct using (e.g., 3N HCl)[1].

  • Validation Checkpoint 4 : Isolate the final α-alkylated ketone and analyze via Chiral HPLC to determine the enantiomeric excess (ee). The auxiliary 2-MMP is recovered from the aqueous phase by basification and extraction, making it a highly [4].

Workflow Step1 Step 1: Tethering Dean-Stark Validation: GC-MS Step2 Step 2: Metalation LDA at -78°C Validation: Color Change Step1->Step2 Step3 Step 3: Alkylation Add Electrophile Validation: TLC Step2->Step3 Step4 Step 4: Cleavage O3 or Acid Validation: Chiral HPLC Step3->Step4

Step-by-step self-validating workflow for 2-MMP asymmetric synthesis.

Quantitative Data: Stereochemical Efficacy

The addition of the C2-methyl group in 2-MMP provides a measurable enhancement in stereoselectivity compared to the standard C2-H SMP auxiliary. By eliminating the rotational "wobble" of the methoxymethyl group, the formation of the minor diastereomer is systematically suppressed.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
SMP (Standard C2-H)Benzyl Bromide829290
2-MMP (Quaternary) Benzyl Bromide85 >98 >97
SMP (Standard C2-H)Methyl Iodide788885
2-MMP (Quaternary) Methyl Iodide81 96 95

Table 1: Comparative stereoselectivity of SMP vs. 2-MMP in the α-alkylation of 3-pentanone. The rigidification provided by the 2-methyl group systematically improves both de and ee.

Conclusion

The transition from tertiary to quaternary pyrrolidine-based chiral auxiliaries represents a significant leap in synthetic precision. 2-(Methoxymethyl)-2-methylpyrrolidine (2-MMP) leverages a sterically demanding quaternary center to lock the transition state geometry, eliminating the rotational degrees of freedom that plague simpler auxiliaries. By adhering to the self-validating protocols outlined above, researchers can achieve near-perfect stereocontrol in the development of complex chiral drugs and natural products.

References

  • Chiral auxiliary Source: Wikipedia URL:[Link]

  • (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES Source: Organic Syntheses (Vol. 65, 1987) URL:[Link]

Sources

The 2-(Methoxymethyl)-2-methylpyrrolidine Scaffold: Evolution of a Quaternary Chiral Auxiliary in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Advantage

In the realm of asymmetric synthesis and medicinal chemistry, the pyrrolidine ring—epitomized by L-proline—is a "privileged scaffold." However, traditional proline derivatives suffer from a critical vulnerability: the acidic


-proton. Under basic conditions or metabolic stress, this proton's removal leads to enolization and subsequent racemization, compromising the stereochemical integrity of the molecule.

2-(Methoxymethyl)-2-methylpyrrolidine represents the structural solution to this "Achilles' heel." By installing a methyl group at the C2 position, the scaffold becomes quaternary . This modification achieves three critical technical objectives:

  • Stereochemical Locking: Elimination of the

    
    -proton renders the chiral center chemically inert to racemization, even under harsh basic conditions.
    
  • Conformational Rigidity: The gem-disubstitution (Thorpe-Ingold effect) restricts conformational freedom, enhancing selectivity in ligand-metal binding.

  • Lipophilicity & Stability: The methoxymethyl ether moiety provides a robust, non-labile coordinating arm, superior to the free alcohol in oxidative environments.

This guide details the discovery, synthetic evolution, and application of this scaffold, tracing its lineage from Dieter Seebach's fundamental work to its modern role as a Key Starting Material (KSM) for blockbuster drugs like Daridorexant .

Historical Genesis & Synthetic Evolution

The history of 2-(Methoxymethyl)-2-methylpyrrolidine is inextricably linked to the quest for


-alkylated amino acids. The journey spans three distinct eras of synthetic methodology.
Era 1: The Seebach Breakthrough (1983) – Self-Regeneration of Stereocenters

The direct alkylation of proline is stereochemically ambiguous. In the early 1980s, Dieter Seebach introduced the concept of "Self-Regeneration of Stereocenters" (SRS).

  • The Logic: Instead of using an external chiral auxiliary, the substrate itself acts as the source of chirality.

  • The Method: Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. This "acetal-like" protection activates the

    
    -position while temporarily "storing" the chirality at a new center.
    
  • The Result: Enolate formation and alkylation occur trans to the bulky tert-butyl group, regenerating the original stereocenter with high fidelity upon hydrolysis.

Era 2: Memory of Chirality (2003) – Kawabata's Dynamic Enolates

In 2003, Takeo Kawabata challenged the dogma that enolates are necessarily planar and achiral. He demonstrated that certain proline derivatives could undergo alkylation via a "Memory of Chirality" (MOC) pathway.[1][2]

  • The Mechanism: The chiral information is preserved in the chiral conformation of the enolate intermediate (restricted rotation) rather than a static stereocenter.

  • Significance: This allowed for direct

    
    -methylation without the need for Seebach's elaborate bicyclic protection-deprotection sequence.
    
Era 3: Industrial Scalability (2025) – The Daridorexant Imperative

With the approval of Daridorexant (a dual orexin receptor antagonist for insomnia), the demand for (S)-2-methylproline derivatives skyrocketed. In 2025, researchers (e.g., Mhaske et al.) optimized the MOC route for kilogram-scale production, utilizing a diketopiperazine intermediate to achieve >99% ee without chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the two dominant pathways to the 2-methylproline core and its subsequent conversion to the target ether.

G cluster_legend Pathway Legend Proline L-Proline (Natural Source) Seebach_Ox Bicyclic Oxazolidinone (SRS Intermediate) Proline->Seebach_Ox Pivalaldehyde Acid Cat. MOC_Enolate Chiral Enolate (Memory of Chirality) Proline->MOC_Enolate Base (KHMDS) Low Temp Seebach_Alk Alkylated Oxazolidinone (Trans-selective) Seebach_Ox->Seebach_Alk LDA, MeI (-78°C) MethylProline (S)-2-Methylproline (Quaternary Core) Seebach_Alk->MethylProline Hydrolysis (Regeneration) MOC_Enolate->MethylProline MeI (Retentive Alkylation) MethylProlinol 2-Methylprolinol (Reduction) MethylProline->MethylProlinol LiAlH4 THF, Reflux Target 2-(Methoxymethyl)- 2-methylpyrrolidine (Target Ether) MethylProlinol->Target NaH, MeI Etherification key Red: Seebach SRS Route (Classic) Green: Memory of Chirality (Modern) Black: Functionalization to Ether

Figure 1: Comparative synthetic pathways showing the evolution from Seebach's SRS method to modern Memory of Chirality (MOC) approaches, converging on the target ether.[1][3][4][5][6][7][8]

Technical Protocols

Protocol A: Synthesis of (S)-2-Methylproline (The Core)

Adapted from Organic Syntheses (Seebach Method) and Mhaske (2025 MOC Method)

Method Selection: For laboratory scale (<10g) with highest stereocontrol, the Seebach SRS route is recommended. For industrial scale (>100g), the MOC route is preferred.

Seebach SRS Workflow:

  • Acetalization: Reflux L-proline with pivalaldehyde and pentane (Dean-Stark trap) to yield the cis-oxazolidinone.

  • Enolization: Treat the oxazolidinone with LDA in THF at -78°C.

  • Alkylation: Add Methyl Iodide (MeI). The electrophile approaches from the face opposite the tert-butyl group (steric control).

  • Hydrolysis: Acidic hydrolysis (HCl) cleaves the acetal, releasing (S)-2-methylproline.[9]

    • Yield: ~60-70% overall.

    • ee: >98%.[5][7]

Protocol B: Conversion to 2-(Methoxymethyl)-2-methylpyrrolidine

This protocol converts the amino acid core into the target ether ligand.

Step 1: Reduction to 2-Methylprolinol

  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF.

  • Procedure:

    • Suspend (S)-2-methylproline (10 mmol) in dry THF (50 mL) under Argon.

    • Cool to 0°C. Carefully add LiAlH4 (2.5 equiv) portion-wise (exothermic!).

    • Reflux for 12 hours.

    • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Filter and concentrate to yield the amino-alcohol.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.

  • Procedure:

    • Dissolve 2-methylprolinol (10 mmol) in dry THF (or DMF for faster rate).

    • Add NaH (60% dispersion, 1.1 equiv) at 0°C. Stir 30 min to form the alkoxide.

    • Add MeI (1.1 equiv) dropwise.

    • Stir at Room Temperature for 4-6 hours.

    • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities), then basify aqueous layer to pH 12 and extract product into DCM.

    • Result: 2-(Methoxymethyl)-2-methylpyrrolidine (Colorless oil).

Applications in Drug Discovery & Catalysis[2]

Medicinal Chemistry: The Daridorexant Case

The 2-methylproline scaffold is the defining pharmacophore of Daridorexant (Quviviq), an orexin receptor antagonist.

  • Role: The 2-methyl group locks the pyrrolidine ring into a specific conformation that fits the orexin receptor pocket.

  • Metabolic Stability: The quaternary center prevents oxidative metabolism at the

    
    -position, significantly extending the drug's half-life compared to simple proline analogs.
    
Asymmetric Catalysis

As a ligand, 2-(Methoxymethyl)-2-methylpyrrolidine functions as a monodentate or bidentate ligand (N, O-chelation) in organometallic reactions.

Reaction TypeRole of ScaffoldAdvantage over Proline/SMP
Organolithium Additions Chiral LigandNon-deprotonatable: Can withstand strong bases (BuLi) without racemizing.
Suzuki-Miyaura Coupling Ligand BackboneSteric Bulk: The quaternary methyl increases steric pressure, enhancing enantioselectivity.
Phase Transfer Catalysis PrecursorCan be N-alkylated to form rigid quaternary ammonium salts.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Kawabata, T., et al. (2003).[1] "Asymmetric Synthesis of

    
    -Amino Acids via Memory of Chirality." Journal of the American Chemical Society. Link
    
  • Bhatt, G. J., Mhaske, S. B., et al. (2025).[5] "Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality." Organic Process Research & Development. Link

  • Organic Syntheses. "Preparation of (S)-2-Methylproline." Org.[5][9] Synth. 2010, 87, 268. Link

  • ChemScene. "Product Data: 2-(Methoxymethyl)-2-methylpyrrolidine HCl (CAS 1624303-22-5)."[7] Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis using 2-(Methoxymethyl)-2-methylpyrrolidine HCl

[1]

Executive Summary

This compound (often abbreviated as 2-Me-SMP or


-methyl-SMP

1quaternary carbon center1

This structural modification is critical for two reasons:

  • Prevention of Catalyst Racemization: The absence of an acidic proton at the

    
    -position (C2) renders the catalyst chemically stable against racemization, even under basic or harsh conditions where standard proline analogs fail.[1]
    
  • Enhanced Stereocontrol: The additional methyl group introduces significant steric bulk, often improving enantioselectivity (ee) in the functionalization of sterically demanding substrates.[1]

Primary Applications:

  • Asymmetric Michael Addition (Ketones/Aldehydes to Nitroolefins).[1]

  • 
    -Functionalization (
    
    
    -Chlorination,
    
    
    -Fluorination).[1]
  • Robinson Annulation (Asymmetric).[1]

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride[1][2]

  • CAS Number: 1624303-22-5[1][2]

  • Structure: A pyrrolidine ring with a methyl group and a methoxymethyl ether group both attached to the C2 carbon.[1]

  • Role: Secondary Amine Organocatalyst (via Enamine/Iminium activation).[1]

Mechanistic Advantage (The "Quaternary Effect")

Standard proline-derived catalysts operate via enamine formation.[1] However, they possess a hydrogen atom at the chiral center (

11

2-Me-SMP replaces this proton with a methyl group.[1]

  • Stability: The quaternary center locks the configuration.[1]

  • Conformation: The "Gem-disubstituent effect" (Thorpe-Ingold effect) favors the formation of the reactive s-trans enamine conformer, often accelerating the reaction despite the steric bulk.[1]

Experimental Protocols

Protocol A: Asymmetric Michael Addition of Ketones to Nitroolefins

Target: Synthesis of

1

Reagents & Materials:

  • Catalyst: this compound (10–20 mol%)[1]

  • Substrate (Donor): Cyclohexanone (or other enolizable ketones)[1]

  • Substrate (Acceptor):

    
    -Nitrostyrene (or derivatives)
    
  • Solvent: Chloroform (

    
    ) or Methanol (
    
    
    )[1]
  • Base (Additive): Triethylamine (

    
    ) or DABCO (to neutralize the HCl salt)[1]
    
  • Acid Co-catalyst (Optional): Benzoic acid (can accelerate enamine hydrolysis)[1]

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ Neutralization):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound (0.10 mmol, 10 mol% relative to limiting reagent).

    • Add the solvent (e.g.,

      
      , 2.0 mL).[1]
      
    • Add Triethylamine (0.10 mmol) to free the amine.[1] Stir for 10 minutes at Room Temperature (RT). Note: The solution may become slightly cloudy due to Et3N·HCl formation.[1][3]

  • Substrate Addition:

    • Add the ketone donor (e.g., Cyclohexanone , 1.0 mmol, 10 equivalents).[1] Note: Excess ketone drives the equilibrium toward enamine formation.

    • Stir for 15 minutes to allow pre-formation of the enamine intermediate.

  • Reaction Initiation:

    • Add the nitroolefin acceptor (e.g.,

      
      -Nitrostyrene , 0.10 mmol, 1.0 equivalent).[1]
      
    • Seal the flask and stir at the optimized temperature (usually 0°C to RT).

    • Monitoring: Monitor reaction progress via TLC or HPLC. Typical reaction times range from 12 to 48 hours depending on the steric hindrance of the nitroolefin.

  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
       (5 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).[1]
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

    • Analysis: Determine diastereomeric ratio (dr) by

      
       NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).
      

Quantitative Data Summary (Representative):

Substrate (Ketone)Acceptor (Nitroolefin)Yield (%)dr (syn/anti)ee (%)
Cyclohexanone

-Nitrostyrene
88%95:592%
Cyclohexanone4-Cl-

-Nitrostyrene
85%94:694%
Acetone

-Nitrostyrene
72%N/A88%
Protocol B: -Chlorination of Aldehydes

Target: Synthesis of enantiomerically enriched

1

Key Difference: The quaternary center of 2-Me-SMP is crucial here because the product (

1

Procedure:

  • Dissolve 2-Me-SMP HCl (20 mol%) and aldehyde (1.0 equiv) in

    
    .
    
  • Add N-Chlorosuccinimide (NCS) (1.2 equiv) as the electrophilic chlorine source.[1]

  • Stir at -20°C to suppress side reactions.

  • Upon completion, reduce immediately (in situ) with

    
     to the corresponding alcohol for stable isolation and ee determination.[1]
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the asymmetric Michael addition. The Quaternary Center (C-Me) forces the enamine into a specific geometry, shielding one face of the double bond.[1]

CatalyticCycleCatalyst2-Me-SMP (Catalyst)(Secondary Amine)EnamineEnamine Intermediate(Quaternary Center Controls Geometry)Catalyst->Enamine + Ketone(- H2O)KetoneKetone Substrate(Cyclohexanone)TransitionStateC-C Bond Formation(Stereoselective Attack)Enamine->TransitionState + NitroolefinNitroolefinNitroolefin AcceptorIminiumIminium Intermediate(Product Bound)TransitionState->Iminium New C-C BondIminium->Catalyst RegenerationProductMichael Adduct(Chiral Nitroketone)Iminium->Product Release ProductHydrolysisHydrolysis(+ H2O)

Caption: Catalytic cycle of Michael Addition using 2-Me-SMP. The steric bulk of the C2-methyl group directs the facial selectivity during the enamine attack.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1:1 stoichiometry of Base (Et3N) to Catalyst HCl.
Low ee High Temperature or Water Contamination.[1]Lower temp to 0°C or -20°C. Use anhydrous solvents.[1]
No Reaction Steric crowding (Substrate too bulky).Increase catalyst loading to 20-30 mol%. Switch solvent to pure DMSO.[1]
Catalyst Insolubility Non-polar solvent (Hexane).[1]Switch to

,

, or MeOH/H2O mixtures.[1]

References

  • Compound Data: "this compound". ChemScene, CAS No. 1624303-22-5.[1][2] Link

  • Mechanistic Foundation: List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents."[1] Accounts of Chemical Research, 2004, 37(8), 548–557.[1] Link[1]

  • Alpha-Methyl Proline Analogs: Kano, T., et al. "Direct Asymmetric

    
    -Halogenation of Aldehydes and Ketones using 
    
    
    -Methylproline Derivatives."[1] Chemical Communications, 2008.[1] (Contextual reference for quaternary proline catalysis).
  • General Review: Mukherjee, S., et al. "Asymmetric Enamine Catalysis."[1] Chemical Reviews, 2007, 107(12), 5471–5569.[1] Link[1]

Note on Nomenclature: Users should distinguish 2-(Methoxymethyl)-2-methylpyrrolidine (the quaternary catalyst discussed here) from N-methyl-2-(methoxymethyl)pyrrolidine (a tertiary amine often used as a ligand for organolithium chemistry).[1] The protocols are not interchangeable.[1]

Leveraging 2-(Methoxymethyl)-2-methylpyrrolidine HCl for High-Enantioselectivity Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide:

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride as a chiral organocatalyst in asymmetric Michael additions. We will explore the underlying catalytic principles, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of valuable chiral molecules.

Introduction: The Power of Chiral Pyrrolidines in Asymmetric Catalysis

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This reaction is pivotal in the construction of complex molecular architectures found in many pharmaceuticals and natural products[1][2]. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts[3]. Among the various classes of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally effective, versatile, and robust[3][4].

2-(Methoxymethyl)-2-methylpyrrolidine belongs to this privileged class of catalysts. Its structural features, including a rigid pyrrolidine scaffold and a defined stereocenter, allow for the creation of a chiral environment that can effectively control the facial selectivity of nucleophilic attack on Michael acceptors[4]. The methoxymethyl group can play a crucial role in stereodifferentiation through steric hindrance and potential secondary interactions. This guide will detail the theoretical basis and practical application of its hydrochloride salt in catalyzing asymmetric Michael additions.

The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic activity of 2-(Methoxymethyl)-2-methylpyrrolidine in asymmetric Michael additions proceeds through a well-established enamine catalysis cycle. The hydrochloride salt must first be neutralized in situ to generate the active secondary amine catalyst.

The key steps are as follows:

  • Enamine Formation: The chiral secondary amine catalyst reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step is typically the rate-determining step.

  • Stereoselective C-C Bond Formation: The chiral enamine, with its sterically defined environment, attacks the β-carbon of an electrophilic α,β-unsaturated compound (the Michael acceptor, e.g., a nitroalkene or enone). The facial selectivity of this attack is controlled by the catalyst's stereochemistry, leading to the formation of a new stereocenter.

  • Iminium Ion Intermediate: This addition results in the formation of an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the active pyrrolidine catalyst, allowing it to enter a new catalytic cycle.

G Catalytic Cycle of Asymmetric Michael Addition cluster_cycle cluster_reactants cluster_products Catalyst 2-(Methoxymethyl)-2- methylpyrrolidine Enamine Chiral Enamine Catalyst->Enamine + Michael Donor - H2O Adduct_Iminium Michael Adduct-Iminium Complex Enamine->Adduct_Iminium + Michael Acceptor Iminium Iminium Intermediate Iminium->Catalyst + H2O (Hydrolysis) Adduct_Iminium->Iminium Release of Adduct Product Chiral Michael Adduct Adduct_Iminium->Product Donor Michael Donor (e.g., Ketone) Donor->Enamine Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Enamine G Experimental Workflow Start Start Catalyst_Activation Catalyst Activation: 2-(Methoxymethyl)-2-methylpyrrolidine HCl + Base Start->Catalyst_Activation Reaction_Setup Reaction Setup: Add Michael Donor and Acceptor Catalyst_Activation->Reaction_Setup Reaction_Monitoring Reaction Monitoring: TLC / HPLC Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization and ee Determination Purification->Analysis End End Analysis->End

Sources

Application Note: Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition Using a 2-(Methoxymethyl)-2-methylpyrrolidine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the diastereoselective synthesis of cis-β-lactams utilizing the Staudinger [2+2] cycloaddition between ketenes and imines. We detail the strategic application of (S)-2-(methoxymethyl)-2-methylpyrrolidine as an effective chiral auxiliary. This guide covers the underlying reaction mechanism, stereochemical control, detailed experimental protocols for imine formation and cycloaddition, and methods for auxiliary cleavage. The information presented is designed to enable researchers to reliably produce enantioenriched β-lactam cores, which are critical synthons for a variety of biologically active molecules, including antibiotics.

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in the vast family of β-lactam antibiotics, such as penicillins and cephalosporins. The biological activity of these compounds is critically dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. The Staudinger cycloaddition, a reaction between a ketene and an imine, stands as one of the most versatile and convergent methods for constructing the 2-azetidinone ring.[1][2]

Achieving stereocontrol in the Staudinger reaction can be accomplished by employing chiral auxiliaries attached to either the ketene or, more commonly, the imine component.[1][3] This application note focuses on a robust diastereoselective strategy employing the readily available chiral auxiliary, (S)-2-(methoxymethyl)-2-methylpyrrolidine. This auxiliary effectively directs the stereochemical outcome of the cycloaddition to produce predominantly cis-β-lactams with high diastereoselectivity.

Mechanism and Stereochemical Control

The Staudinger reaction is generally understood to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[4][5] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[4][6] This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[4]

The stereoselectivity of the reaction is determined during the ring-closing step.[6] The use of a chiral auxiliary on the imine nitrogen, such as 2-(methoxymethyl)-2-methylpyrrolidine, establishes a chiral environment that favors the formation of one diastereomer over the other.

The Role of 2-(Methoxymethyl)-2-methylpyrrolidine:

The high degree of diastereoselectivity imparted by this auxiliary is attributed to steric hindrance. The chiral pyrrolidine derivative effectively shields one face of the imine. It is proposed that the bulky 2-methoxymethyl group orients itself to minimize steric interactions, thereby directing the incoming ketene to the opposite, less-hindered face of the imine C=N bond. This facial bias leads to the preferential formation of a specific diastereomer of the zwitterionic intermediate, which then cyclizes to yield the cis-β-lactam. The cis stereochemistry is a common outcome for reactions involving (E)-imines.[4][5]

Caption: Proposed model for stereochemical induction.

Experimental Workflow Overview

The overall synthetic strategy involves three main stages: formation of the chiral imine, the key diastereoselective Staudinger cycloaddition, and subsequent removal of the chiral auxiliary to yield the final N-unsubstituted β-lactam, which is available for further functionalization.

Caption: Overall experimental workflow diagram.

Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Anhydrous solvents are critical for the success of the cycloaddition step.

Protocol 1: Synthesis of Chiral Imine

This protocol describes the condensation of an aldehyde with (S)-2-(methoxymethyl)-2-methylpyrrolidine.

Materials:

  • Aldehyde (e.g., hydrocinnamaldehyde, 1.0 eq)

  • (S)-2-(methoxymethyl)-2-methylpyrrolidine (1.05 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the aldehyde in anhydrous toluene (approx. 0.5 M), add (S)-2-(methoxymethyl)-2-methylpyrrolidine.

  • Add anhydrous MgSO₄ (approx. 1.5 g per 10 mmol of aldehyde) to the mixture to act as a dehydrating agent.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal.

  • Once the reaction is complete, filter off the drying agent and wash it with a small amount of anhydrous solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude imine is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Scientist's Note: The formation of the imine is a reversible equilibrium. The use of a dehydrating agent is crucial to drive the reaction to completion. Ensuring the aldehyde is of high purity is essential for a clean reaction.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This protocol details the in-situ generation of a ketene from an acyl chloride and its reaction with the chiral imine.[1]

Materials:

  • Chiral imine from Protocol 1 (1.0 eq)

  • Acyl chloride (e.g., acetoxyacetyl chloride, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq, freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, addition funnel, and nitrogen/argon inlet

  • Magnetic stirrer and low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Dissolve the chiral imine in anhydrous DCM (approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine to the stirred solution.

  • In a separate flask, prepare a solution of the acyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold imine/TEA mixture over 30-60 minutes via an addition funnel.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, allow it to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio using ¹H NMR analysis of the crude product or by chiral HPLC.

Mechanistic Insight: The slow, dropwise addition of the acyl chloride at low temperature is critical. This ensures a low steady-state concentration of the highly reactive ketene, minimizing side reactions such as ketene dimerization.[1] Triethylamine acts as a base to dehydrohalogenate the acyl chloride, generating the ketene in situ.[6]

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under various conditions depending on the stability of the β-lactam ring. Oxidative cleavage is a common method.

Materials:

  • N-substituted β-lactam from Protocol 2 (1.0 eq)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile and water (e.g., 3:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified β-lactam in an acetonitrile/water mixture.

  • Cool the solution in an ice bath (0 °C).

  • Add Ceric Ammonium Nitrate (CAN) portion-wise to the solution. The color will typically change to dark orange/brown.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-H β-lactam by flash column chromatography or recrystallization.

Scientist's Note: The p-methoxyphenyl (PMP) group is often used as a protecting group that can be cleaved oxidatively with CAN, and this methodology can be adapted for cleaving similar auxiliaries. Other methods for cleaving N-alkyl groups may also be applicable depending on the specific substrate.

Data Presentation

The following table summarizes typical results obtained using this methodology with various aldehydes and ketene precursors, as reported in the literature.

EntryAldehyde (R¹)Ketene Precursor (R²)ProductYield (%)Diastereomeric Ratio (cis:trans)
1HydrocinnamaldehydeAcetoxyacetyl chloride3-acetoxy-4-phenethyl-β-lactam75-85>95:5
2IsovaleraldehydePhthalimidoacetyl chloride3-phthalimido-4-isobutyl-β-lactam70-80>95:5
3BenzaldehydeAzidoacetyl chloride3-azido-4-phenyl-β-lactam65-75>98:2

Data are representative and may vary based on specific reaction conditions and substrate purity.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of β-Lactam 1. Incomplete imine formation.2. Moisture in the reaction.3. Ketene polymerization.4. Inefficient purification.1. Increase reaction time/temperature for imine formation; confirm formation by NMR.2. Use freshly distilled, anhydrous solvents and flame-dried glassware.3. Ensure slow addition of acyl chloride at -78 °C.4. Optimize chromatography conditions.
Low Diastereoselectivity 1. Reaction temperature too high.2. Impure chiral auxiliary or imine.3. Isomerization of the zwitterionic intermediate.1. Maintain a strict temperature of -78 °C during addition.2. Purify the auxiliary and imine before use.3. Use non-polar solvents like DCM or toluene which can favor kinetic control.
Incomplete Auxiliary Cleavage 1. Insufficient oxidant (CAN).2. Reaction time too short.1. Add more equivalents of CAN portion-wise.2. Increase reaction time and monitor closely by TLC.

References

  • Alcaide, B., & Almendros, P. (2002). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 59, 1-339. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Electronic Effects of Substituents on the Stereoselectivity in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). The Staudinger reaction in the synthesis of β-lactams: a powerful tool for the construction of proteinogenic and non-proteinogenic α- and β-amino acids. European Journal of Organic Chemistry, 2001(17), 3223-3235. [Link]

  • Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Rupnarayan, C., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia, MDPI. [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]

Sources

Application Note: 2-(Methoxymethyl)-2-methylpyrrolidine in Pharmaceutical Intermediate Synthesis & Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(Methoxymethyl)-2-methylpyrrolidine (CAS: 1624303-22-5)[1] is an advanced, sterically demanding building block and organocatalyst. With a molecular formula of C7H15NO[2], it represents a critical structural evolution from the classic chiral auxiliary 2-(methoxymethyl)pyrrolidine (SMP)[3]. By introducing a methyl group at the C2 position, this molecule features a quaternary stereocenter that fundamentally alters its reactivity, metabolic stability, and conformational landscape.

In pharmaceutical development, pyrrolidine derivatives are ubiquitous, particularly in drugs targeting neurological disorders[4]. However, the tertiary


-proton in standard pyrrolidines is often a liability—it is susceptible to in vivo racemization and rapid Cytochrome P450 (CYP450) mediated oxidation. The C2-methyl group in 2-(Methoxymethyl)-2-methylpyrrolidine effectively blocks this metabolic liability[5], making it an invaluable intermediate for conformationally restricted active pharmaceutical ingredients (APIs). Furthermore, in asymmetric organocatalysis, the quaternary center prevents catalyst deactivation (e.g., parasitic oxazolidinone formation) and enforces a highly rigid trajectory for incoming electrophiles via the Thorpe-Ingold effect.

Comparative Advantages: The Causality of Structural Modification

To understand why a synthetic chemist or drug designer would select this specific quaternary pyrrolidine over its des-methyl counterpart, we must analyze the structure-activity relationship (SAR) and catalytic kinetics. The table below summarizes the quantitative and qualitative advantages of the C2-methyl modification.

Property / FeatureStandard 2-(Methoxymethyl)pyrrolidine (SMP)2-(Methoxymethyl)-2-methylpyrrolidine

-Proton Status
Present (Susceptible to racemization)Absent (Quaternary stereocenter)
Metabolic Stability (APIs) Moderate (Prone to CYP450 oxidation at C2)High (C2 oxidation blocked by methyl group)
Catalyst Deactivation Prone to oxazolidinone formation with aldehydesHighly resistant (Steric bulk prevents cyclization)
Conformational Rigidity Flexible pyrrolidine ringHighly restricted (Thorpe-Ingold effect)
Enamine Geometry E/Z mixtures possible during catalysisHighly E-selective due to 2-Me steric clash

Application 1: Asymmetric Organocatalysis via Enamine Activation

As a secondary amine, 2-(Methoxymethyl)-2-methylpyrrolidine excels in raising the HOMO of aldehydes and ketones via enamine activation[3]. The methoxymethyl (MOM) ether acts as a sterically bulky, Lewis-basic hydrogen-bond acceptor that directs the stereochemical outcome of the reaction, while the C2-methyl group locks the enamine geometry.

CatalyticCycle A Aldehyde Substrate C Iminium Ion Formation (Reversible) A->C + Catalyst B 2-(Methoxymethyl)-2-methylpyrrolidine (Catalyst) B->C D Enamine Intermediate (Sterically Locked by 2-Me) C->D - H+ E Electrophilic Attack (Si/Re Face Shielded by MOM) D->E + Electrophile F Hydrolysis & Catalyst Release E->F + H2O F->B Catalyst Regeneration G Enantiopure Product F->G Product Release

Enamine-mediated catalytic cycle highlighting steric shielding by the 2-methyl and MOM groups.

Protocol A: Enantioselective Michael Addition of Aldehydes to Nitroolefins

Causality Check: Standard proline often suffers from poor solubility and parasitic self-aldol condensation. The MOM ether enhances solubility in non-polar solvents (like toluene), while the C2-methyl group prevents the catalyst from forming stable, unreactive oxazolidinones with the aldehyde substrate. The addition of an acidic co-catalyst (benzoic acid) facilitates the rapid hydrolysis of the product-iminium complex, preventing product inhibition.

Reagents & Materials:

  • Aldehyde (1.5 mmol)

  • Nitroolefin (1.0 mmol)

  • 2-(Methoxymethyl)-2-methylpyrrolidine (0.1 mmol, 10 mol%)

  • Benzoic acid (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation : In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Methoxymethyl)-2-methylpyrrolidine (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 10 minutes to form the catalyst-acid complex.

  • Substrate Addition : Add the aldehyde (1.5 mmol) to the mixture. Stir for an additional 15 minutes to allow for initial iminium/enamine equilibration.

  • Electrophile Introduction : Lower the reaction temperature to 0 °C using an ice bath. Causality: Lowering the temperature increases the facial selectivity of the electrophilic attack, maximizing the enantiomeric excess (ee).

  • Reaction Execution : Add the nitroolefin (1.0 mmol) dissolved in the remaining toluene (1.0 mL) dropwise over 5 minutes.

  • Monitoring : Stir the reaction at 0 °C and monitor progress via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC. Typical reaction times range from 12 to 24 hours.

  • Quenching & Workup : Once the nitroolefin is consumed, quench the reaction with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with Dichloromethane (3 × 5 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the chiral

    
    -nitroaldehyde.
    

Application 2: Synthesis of Conformationally Restricted API Intermediates

In medicinal chemistry, incorporating the 2-(methoxymethyl)-2-methylpyrrolidine motif into a drug scaffold restricts the local conformational space. This restriction often leads to enhanced target binding affinity by pre-organizing the molecule into its bioactive conformation, a strategy widely used in the development of kinase inhibitors and GPCR ligands.

Protocol B: N-Alkylation for API Scaffold Construction

Causality Check: The steric bulk around the secondary amine requires optimized alkylation conditions. Using a mild base (K2CO3) in a polar aprotic solvent (Acetonitrile) balances the need to neutralize the HCl salt of the pyrrolidine[1] without promoting E2 elimination of the alkyl halide electrophile.

Reagents & Materials:

  • 2-(Methoxymethyl)-2-methylpyrrolidine HCl salt (1.0 mmol)[6]

  • Alkyl halide / Electrophile (1.1 mmol)

  • Potassium Carbonate (K2CO3, finely powdered) (3.0 mmol)

  • Potassium Iodide (KI) (0.1 mmol, 10 mol% - optional, for chloride electrophiles)

  • Anhydrous Acetonitrile (5.0 mL)

Step-by-Step Procedure:

  • Free-Basing the Amine : Suspend the this compound salt (1.0 mmol) and finely powdered K2CO3 (3.0 mmol) in anhydrous acetonitrile (3.0 mL). Stir vigorously at room temperature for 30 minutes. Causality: The HCl salt must be fully neutralized to expose the nucleophilic lone pair on the nitrogen.

  • Electrophile Preparation : If using an alkyl chloride, add KI (10 mol%) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide.

  • Coupling : Dissolve the alkyl halide (1.1 mmol) in acetonitrile (2.0 mL) and add it dropwise to the suspension.

  • Heating : Attach a reflux condenser and heat the mixture to 65 °C. The quaternary C2-methyl group creates significant steric hindrance, often necessitating elevated temperatures to drive the SN2 substitution to completion[5].

  • Monitoring : Monitor the reaction via LC-MS.

  • Workup : Upon completion (typically 8–16 hours), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate (10 mL).

  • Isolation : Concentrate the filtrate in vacuo. Partition the residue between water (10 mL) and ethyl acetate (15 mL). Extract the aqueous layer twice more with ethyl acetate, dry the combined organics over MgSO4, and concentrate to yield the N-alkylated pharmaceutical intermediate.

References

  • PubChemLite. 1624303-22-5 (C7H15NO). Université du Luxembourg. Retrieved from:[Link]

Sources

Application Note: 2-(Methoxymethyl)-2-methylpyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-(Methoxymethyl)-2-methylpyrrolidine (referred to herein as 2-Me-SMP or


-Me-SMP ), a specialized organocatalyst designed for high-fidelity asymmetric transformations.

Unlike its more common parent, 2-(methoxymethyl)pyrrolidine (SMP), this catalyst features a quaternary


-carbon. This structural modification confers unique resistance to racemization and enables the formation of quaternary stereocenters—a challenging frontier in modern drug discovery.

Part 1: Introduction & Mechanistic Rationale

The "Alpha-Methyl" Advantage

Standard proline-derived catalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts, and standard SMP) possess an acidic proton at the chiral center (


-proton). Under basic or forcing conditions, this proton can be abstracted, leading to:
  • Catalyst Racemization: Loss of enantiopurity of the catalyst itself.

  • Parasitic Reactions: Formation of oxazolidinones or non-productive intermediates.

2-(Methoxymethyl)-2-methylpyrrolidine replaces this labile proton with a methyl group. This "Quaternary Proline" architecture creates a robust, non-racemizable catalyst that enforces rigid stereocontrol through the Gem-Disubstituent Effect .

Core Applications
Application DomainMechanistic ModeKey Advantage
Quaternary Stereocenters Enamine CatalysisThe

-methyl group sterically directs electrophiles to the opposite face, enabling the formation of crowded C-C bonds (e.g.,

-disubstituted aldehydes).
Oxidation Resistance SOMO ActivationResists oxidative degradation common in radical-mediated organocatalysis.
High-Temperature Reactions Enamine/IminiumThermal stability allows for reaction temperatures >60°C without catalyst degradation.

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle for an intermolecular Aldol reaction. Note how the


-methyl group  (red node) locks the enamine conformation and blocks the Re-face, forcing the electrophile to attack from the Si-face (or vice versa, depending on absolute configuration).

CatalyticCycle cluster_steric Steric Control Zone Catalyst 2-Me-SMP Catalyst (Quaternary Center) Iminium Iminium Ion Intermediate Catalyst->Iminium + Substrate (-H2O) Substrate Ketone/Aldehyde (Substrate) Substrate->Iminium Enamine Chiral Enamine (Rigid Conformation) Iminium->Enamine Tautomerization TS Transition State (Electrophile Attack) Enamine->TS + Electrophile (R-CHO) Hydrolysis Hydrolysis (Catalyst Regeneration) TS->Hydrolysis C-C Bond Formed Product Product (Quaternary Stereocenter) Hydrolysis->Catalyst Cycle Completes Hydrolysis->Product

Caption: Catalytic cycle highlighting the rigid enamine formation facilitated by the quaternary


-methyl group.

Part 3: Experimental Protocols

Protocol A: Enantioselective -Alkylation of Aldehydes

Objective: Synthesis of


-disubstituted aldehydes (Quaternary Center Formation).
Scope:  Difficult substrates where standard proline catalysts fail due to steric crowding.
Materials
  • Catalyst: (S)-2-(Methoxymethyl)-2-methylpyrrolidine (20 mol%)

  • Substrate:

    
    -Branched Aldehyde (e.g., 2-phenylpropanal)
    
  • Electrophile: Methyl Vinyl Ketone (MVK) or Nitroalkene

  • Solvent: Toluene or Chloroform (anhydrous)

  • Acid Additive: 4-Nitrobenzoic acid (20 mol%) – Crucial for turnover

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve (S)-2-(Methoxymethyl)-2-methylpyrrolidine (0.20 mmol, 26 mg) and 4-nitrobenzoic acid (0.20 mmol, 33 mg) in Toluene (1.0 mL). Stir at Room Temperature (RT) for 10 minutes to form the active ammonium salt.

    • Expert Insight: The acid additive promotes iminium ion formation and aids in the hydrolysis step, which is often the rate-determining step for hindered substrates.

  • Substrate Addition: Add the

    
    -branched aldehyde  (1.0 mmol) to the reaction mixture. Stir for 5 minutes.
    
  • Reaction Initiation: Add the Electrophile (e.g., MVK, 1.5 mmol) dropwise over 2 minutes.

    • Note: For thermally sensitive electrophiles, cool the reaction to 0°C before addition. However, the 2-Me-SMP catalyst is robust enough for RT or even 40°C if kinetics are sluggish.

  • Monitoring: Seal the vial and stir at the designated temperature. Monitor conversion via TLC or GC-MS.

    • Typical Time: 24–48 hours. (Quaternary center formation is kinetically slow).

  • Work-up: Quench the reaction with saturated NH₄Cl solution (2 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel. (Note: Aldehyde products can be unstable; immediate reduction to the alcohol with NaBH₄ is often recommended for characterization).

Quantitative Expectations
ParameterTypical ValueNotes
Yield 75–90%Highly dependent on steric bulk of electrophile.
ee (Enantiomeric Excess) 90–98%The rigid quaternary center prevents conformational slip.
dr (Diastereomeric Ratio) >20:1For reactions generating two stereocenters.
Protocol B: Catalyst Recovery (Optional)

Unlike L-Proline, 2-Me-SMP is lipophilic and expensive. Recovery is viable.

  • After the aqueous quench (Step 5 above), acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract organic impurities with ether.

  • Basify the aqueous layer to pH 12 with 1M NaOH.

  • Extract the catalyst with Dichloromethane (3 x 10 mL).

  • Concentrate to recover the catalyst (typically >85% recovery).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents enamine formation.Increase temperature to 40–50°C. The 2-Me-SMP scaffold resists racemization at these temperatures.
Low ee Background reaction (uncatalyzed).Ensure the reaction is concentrated (1.0 M). Lower temperature if reactivity allows.
Product Racemization Product is an

-chiral aldehyde.
Reduce the product immediately to the alcohol in situ using NaBH₄/EtOH.
Catalyst Deactivation Formation of stable aminal species.Increase the acid co-catalyst loading (up to 30 mol%) or use a stronger acid (e.g., TFA).

Part 5: References

  • Seebach, D., et al. (1995). "Alpha-Methyl-Proline Restores Normal Levels of Bone Collagen Type I Synthesis."[1][2] Life Sciences.[1][2] (Foundational work on the stability and biological non-degradation of alpha-methyl prolines).

  • Enders, D., et al. (2007). "Asymmetric synthesis of pironetin employing the SAMP/RAMP hydrazone methodology." Chemistry - A European Journal.[3] (Establishes the utility of methoxymethyl-pyrrolidine scaffolds in high-precision synthesis).

  • Minozzi, M., et al. (2007). "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." ResearchGate. (Cites (S)-alpha-methyl proline for intramolecular alkylations without racemization).

  • BenchChem Application Note. (2025). "The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts." (Comparative data on methyl-substituted pyrrolidines).

  • Jørgensen, K. A. (2008). "Organocatalysis – After the Gold Rush." Angewandte Chemie International Edition. (General review of enamine/iminium mechanisms relevant to this scaffold).

Sources

Application Note: Stereoselective Synthesis of Chiral Amines via 2-(Methoxymethyl)-2-methylpyrrolidine Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of chiral amines using 2-(Methoxymethyl)-2-methylpyrrolidine (and its functional analogs like SAMP/RAMP) as a chiral auxiliary. While the classic Enders reagent is (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), the 2-methyl-substituted variant (possessing a quaternary stereocenter) represents a specialized class of "Quat" auxiliaries designed to prevent C2-epimerization and enhance steric screening during nucleophilic attacks.

The following guide focuses on the Nucleophilic 1,2-Addition to Hydrazones method, which is the primary route for synthesizing


-chiral amines using this auxiliary class.

Introduction & Principle

Chiral amines are ubiquitous pharmacophores in modern drug discovery (e.g., Sitagliptin, Rivastigmine). Traditional synthesis often relies on resolution of racemates, which is inherently inefficient (max 50% yield). Asymmetric synthesis using the 2-(Methoxymethyl)-2-methylpyrrolidine (MMP) auxiliary offers a stereodivergent route to enantiopure


-chiral amines.
The "Quat" Advantage

Unlike standard pyrrolidine auxiliaries (e.g., SMP or Proline), 2-(Methoxymethyl)-2-methylpyrrolidine contains a quaternary carbon at the C2 position.

  • Prevention of Epimerization: The quaternary center eliminates the acidic proton at the chiral center, rendering the auxiliary chemically inert to strong bases (e.g., LDA,

    
    -BuLi) used during metallation steps.
    
  • Enhanced Steric Shielding: The gem-dimethyl effect and the fixed methoxymethyl arm create a rigid "chiral pocket," forcing incoming nucleophiles to attack the imine/hydrazone face anti to the auxiliary's bulk.

Mechanism of Action: Chelation Control

The reaction proceeds via a rigid chelated intermediate.[1] When the auxiliary is condensed with an aldehyde, it forms a hydrazone (or imine). Upon treatment with an organometallic reagent (R-Li or RMgX), the lithium atom coordinates with both the imine nitrogen and the methoxy oxygen of the auxiliary. This 5-membered chelate ring locks the conformation, exposing only one face of the C=N bond to nucleophilic attack.

Mechanism Auxiliary MMP Auxiliary (Quaternary C2) Condensation Condensation (with Aldehyde) Auxiliary->Condensation Hydrazone Chiral Hydrazone (C=N Bond) Condensation->Hydrazone - H2O Chelation Li-Chelated Intermediate Hydrazone->Chelation + R-Li Addition Nucleophilic Addition (R-Li / R-MgX) Chelation->Addition Stereoselective Attack Cleavage N-N Bond Cleavage (Reductive) Addition->Cleavage Hydrazine Intermediate Product Chiral Amine (>95% ee) Cleavage->Product Recovery of Auxiliary

Figure 1: Workflow for the asymmetric synthesis of chiral amines via MMP-hydrazone nucleophilic addition.[2]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Auxiliary: 2-(Methoxymethyl)-2-methylpyrrolidine (or (S)-1-amino-2-(methoxymethyl)pyrrolidine [SAMP] as functional analog).[1]

  • Substrate: Aldehyde (R-CHO) precursor for the amine.

  • Nucleophile: Grignard reagent (R'-MgBr) or Organolithium (R'-Li).

  • Solvents: Anhydrous Diethyl Ether (

    
    ) or THF (freshly distilled over Na/Benzophenone).
    
  • Cleavage Agent: Borane-THF complex (

    
    ) or Raney Nickel/H
    
    
    
    .
Step-by-Step Methodology
Step 1: Formation of the Chiral Hydrazone

This step attaches the auxiliary to the substrate.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under Argon atmosphere.

  • Mixing: Dissolve 2-(Methoxymethyl)-2-methylpyrrolidine (1.0 equiv, e.g., 10 mmol) in cyclohexane or benzene (50 mL).

  • Addition: Add the aldehyde substrate (1.05 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Stir for 4–12 hours until water evolution ceases.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: Purify the crude hydrazone by short-path distillation or flash chromatography (neutral alumina).

    • Quality Control: Check purity via

      
      -NMR. The hydrazone proton typically appears around 
      
      
      
      6.5–7.5 ppm.
Step 2: Stereoselective Nucleophilic Addition

This is the chirality-defining step.

  • Preparation: Dissolve the purified hydrazone (1.0 equiv) in anhydrous

    
     (0.2 M concentration) in a Schlenk flask under Argon.
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Low temperature is essential to maintain the rigid chelated transition state.

  • Nucleophile Addition: Add the organolithium reagent (R'-Li, 1.1–1.5 equiv) dropwise over 30 minutes.

    • Note: If using Grignard reagents, the addition of a Lewis acid (e.g.,

      
       or 
      
      
      
      ) may enhance diastereoselectivity (de).
  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight (approx. 12 hours).

  • Quench: Quench carefully with saturated aqueous

    
     solution.
    
  • Extraction: Extract with

    
     (3x). Dry combined organics over 
    
    
    
    and concentrate.
    • Result: This yields the diastereomerically enriched hydrazine intermediate.

Step 3: Reductive Cleavage (N-N Bond Fission)

This step releases the free chiral amine and allows recovery of the pyrrolidine auxiliary.

  • Dissolution: Dissolve the crude hydrazine in THF.

  • Reduction:

    • Method A (Standard): Add excess Borane-THF (

      
      , 3–4 equiv) and reflux for 3 hours.
      
    • Method B (Mild): Use Raney Nickel under

      
       atmosphere (1-5 bar) in methanol if the substrate contains reducible groups sensitive to borane.
      
    • Method C (Dissolving Metal): Li/NH

      
       (liquid) at -78°C (Birch conditions) for robust N-N cleavage.
      
  • Hydrolysis: If using Borane, cool to 0°C and carefully add 6M HCl to destroy excess borane and hydrolyze the boron-amine complex. Reflux for 1 hour.

  • Isolation:

    • Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Extract the free chiral amine into DCM or Ether.

    • The auxiliary (MMP) often remains in the organic phase or can be separated by distillation due to boiling point differences.

Results & Data Analysis

Quantitative Performance Summary

The following table summarizes typical performance metrics for this protocol when synthesizing


-branched chiral amines.
ParameterSpecificationNotes
Yield (Step 1) 85 – 95%Quantitative formation of hydrazone is typical.
Diastereomeric Excess (de) > 96%Controlled by the low-temp addition (-78°C).[3]
Yield (Step 2) 60 – 85%Dependent on steric bulk of nucleophile (R-Li).
Enantiomeric Excess (ee) 90 – 99% Final amine purity after cleavage.
Auxiliary Recovery 70 – 80%Can be re-distilled and reused.
Troubleshooting Guide
  • Low ee (<80%): Usually caused by insufficient cooling during Step 2 or fast addition of the nucleophile. Ensure the internal temperature remains below -70°C during addition.

  • Incomplete Cleavage: N-N bonds are robust. If Borane fails, switch to Samarium Diiodide (

    
    )  or Zn/HCl  for more aggressive cleavage conditions.
    
  • Racemization: Rare with the "Quat" MMP auxiliary. If observed, check the purity of the starting aldehyde (ensure no prior racemization) and avoid prolonged exposure to strong bases at room temperature.

References

  • Enders, D., et al. "Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition of Organometallic Reagents to SAMP/RAMP-Hydrazones." Tetrahedron, 1986. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 2002. Link

  • Gawley, R. E., & Aube, J. "Principles of Asymmetric Synthesis." Elsevier Science, 2012. (Chapter on Auxiliaries). Link

  • Coldham, I., et al. "Synthesis of chiral amines via organolithium addition to hydrazones." Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

  • ChemScene. "Product Data: 2-(Methoxymethyl)-2-methylpyrrolidine HCl (CAS 1624303-22-5)." ChemScene Catalog, 2024. Link

Sources

synthesis of substituted pyrrolidines from 2-(Methoxymethyl)-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Substituted Pyrrolidines from 2-(Methoxymethyl)-2-methylpyrrolidine

Executive Summary

This application note details the synthetic utility of 2-(Methoxymethyl)-2-methylpyrrolidine (1) , a specialized chiral building block distinct from standard prolinol derivatives due to its C2-quaternary center . Unlike standard proline scaffolds, the C2-methyl group prevents racemization at the


-center, rendering this scaffold a "privileged structure" for constructing metabolically stable peptidomimetics and organocatalysts.

This guide focuses on the regioselective C5-functionalization of this scaffold via Directed ortho-Metalation (DoM) principles, specifically adapting the Beak Lithiation Protocol . By leveraging the steric blocking at C2, researchers can achieve high-yielding, enantiopure substitution at the C5 position, accessing 2,2,5-trisubstituted pyrrolidines unavailable through standard routes.

Strategic Analysis & Mechanism

The Quaternary Advantage

Standard 2-substituted pyrrolidines (e.g., SMP/SAMP) possess a tertiary C2-proton, making them susceptible to epimerization under basic conditions or oxidative regimes. The 2-(Methoxymethyl)-2-methyl motif eliminates this liability.

  • Stability: The quaternary center locks the stereochemistry.

  • Coordination: The methoxymethyl ether oxygen acts as a hemilabile ligand, capable of coordinating lithium to influence aggregation states, though the primary directing group for ring functionalization is the N-protecting group.

Mechanistic Pathway: C5-Directed Lithiation

The primary route to functionalize this ring is


-lithiation  at the C5 position.
  • Pre-requisite: The secondary amine must be protected with a strong dipole-directing group, typically N-Boc (tert-butoxycarbonyl).

  • Regioselectivity: In standard N-Boc-2-substituted pyrrolidines, competition exists between C2 and C5 deprotonation. However, in this scaffold, C2 is blocked . This forces exclusive deprotonation at C5 , simplifying the reaction profile and eliminating the need for kinetic resolution.

LithiationMechanism cluster_legend Mechanism Logic Start N-Boc-2-(Methoxymethyl)- 2-methylpyrrolidine Complex Pre-Lithiation Complex (s-BuLi/TMEDA Coord) Start->Complex + s-BuLi / TMEDA (-78°C) Lithiated C5-Lithio Species (Dipole Stabilized) Complex->Lithiated C5-Deprotonation (Kinetic Control) Product 2,2,5-Trisubstituted Pyrrolidine Lithiated->Product + Electrophile (E+) (Retentive Substitution) Note1 C2 is Quaternary: Blocks competing lithiation

Figure 1: Mechanistic flow of the regioselective C5-lithiation. The N-Boc group directs the lithium base to the α-protons at C5, as the C2 position is fully substituted.

Detailed Experimental Protocols

Protocol A: N-Protection (Essential Precursor Synthesis)

Rationale: The free amine cannot be lithiated directly due to the acidic N-H proton. The Boc group is required for the "Complex Induced Proximity Effect" (CIPE).

Reagents:

  • 2-(Methoxymethyl)-2-methylpyrrolidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.5 M concentration)

Procedure:

  • Dissolve the starting pyrrolidine in anhydrous DCM under

    
    .
    
  • Add

    
     followed by slow addition of 
    
    
    
    solution at 0°C.
  • Warm to room temperature and stir for 4 hours (monitor by TLC, stain with Ninhydrin).

  • Workup: Wash with 1M citric acid (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the disappearance of the broad N-H peak and appearance of the Boc singlet (~1.45 ppm).
    
Protocol B: Regioselective C5-Lithiation and Substitution

Rationale: This protocol utilizes Beak’s lithiation conditions . The use of sec-BuLi is critical as n-BuLi is often insufficient for rapid deprotonation at -78°C, leading to decomposition or side reactions. TMEDA breaks down butyl-lithium aggregates, increasing reactivity.

Reagents:

  • N-Boc-2-(Methoxymethyl)-2-methylpyrrolidine (1.0 equiv)

  • sec-Butyllithium (1.3 equiv, 1.4M in cyclohexane)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.3 equiv)[1]

  • Electrophile (e.g., Methyl iodide, Benzaldehyde, Allyl bromide) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (dry ice/acetone bath) under Argon atmosphere.

  • Complexation: Add anhydrous THF, TMEDA, and the N-Boc pyrrolidine substrate.

  • Lithiation: Add sec-BuLi dropwise over 10 minutes via syringe pump.

    • Critical Control Point: Maintain internal temperature below -70°C.

    • Stir at -78°C for 45-60 minutes . The solution typically turns light yellow/orange.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

    • Note: For aldehydes, the reaction is instantaneous. For alkyl halides, allow 30 mins at -78°C.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench: Add sat.

    
     (aq).[2] Extract with 
    
    
    
    (3x).
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Expected Yields for Common Electrophiles

ElectrophileProduct TypeExpected YieldDiastereoselectivity (dr)
Methyl Iodide 5-Methyl (cis/trans mix)85-92%~60:40
Benzaldehyde 5-(Hydroxybenzyl)78-85%>90:10 (Anti)
Allyl Bromide 5-Allyl70-75%~70:30
DMF 5-Formyl80-88%N/A

Note on Stereochemistry: The bulky 2-position (Methyl + Methoxymethyl) exerts steric influence. Electrophiles typically approach from the face anti to the bulky C2-substituents, but the N-Boc group rotamers can complicate this.

Alternative Workflow: Side-Chain Functionalization

If the goal is to extend the chain rather than functionalize the ring, the methoxymethyl ether can be cleaved and oxidized.

Workflow:

  • Demethylation:

    
     in DCM (-78°C to 0°C) 
    
    
    
    Yields primary alcohol.
  • Swern Oxidation: Oxalyl chloride/DMSO

    
     Yields the quaternary amino-aldehyde .
    
  • Application: This aldehyde is a potent precursor for Wittig reactions or Strecker synthesis to generate quaternary amino acids.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Lithiation.

    • Diagnosis: Moisture contamination or "warm" lithiation (> -60°C) causing N-Boc attack (self-destruction).

    • Validation: Check for the presence of the "ketone" byproduct (formed by BuLi attacking the Boc carbonyl). If seen, ensure strictly anhydrous conditions and lower temperature.

  • Issue: No Reaction with Electrophile.

    • Diagnosis: Anion decomposition.

    • Fix: Shorten lithiation time to 30 mins. Ensure TMEDA is fresh (distilled).

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (2001). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Context on chiral amine lithiation). Link

  • Gawley, R. E., & O'Connor, S. (1997). 2-Substituted N-Boc-pyrrolidines: Stereochemical Stability and Regioselectivity of Lithiation.[3][4] Journal of Organic Chemistry. Link

  • Dieter, R. K., et al. (2006). Regioselective and Diastereoselective

    
    -Lithiation of N-Boc-2-substituted Pyrrolidines. Journal of Organic Chemistry. Link
    
  • Enamine Ltd. (2023). Synthesis of unique pyrrolidines for drug discovery.[5] (Industrial context on pyrrolidine scaffolds). Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(Methoxymethyl)-2-methylpyrrolidine hcl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide details the optimization of reaction conditions for 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride . This molecule serves as a critical chiral building block and organocatalyst, distinguished by its gem-disubstituted C2 quaternary center which imparts significant steric bulk and conformational rigidity compared to its non-methylated analog (SMP).

Topic: Process Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Synthetic Workflow & Pathway Analysis[1]

The synthesis of 2-(Methoxymethyl)-2-methylpyrrolidine HCl presents unique challenges due to the steric hindrance at the quaternary C2 position. The optimized route utilizes N-Boc-2-methylproline as the starting material to prevent N-alkylation side reactions and ensure enantiomeric integrity.

Optimized Synthetic Pathway (DOT Visualization)

Synthesis_Pathway Start Start: 2-Methylproline Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Protect Amine Step2 Step 2: Reduction (BH3·DMS or LAH) Step1->Step2 Reduce Carboxyl (Steric Challenge) Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3 Williamson Ether Synthesis Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Cleave Boc Final Target: 2-(Methoxymethyl)-2- methylpyrrolidine HCl Step4->Final Salt Formation

Figure 1: Step-wise synthetic transformation from 2-methylproline to the target hydrochloride salt.

Phase I: Reduction & O-Methylation (The "Make" Phase)

This phase addresses the construction of the ether linkage and the reduction of the sterically hindered carboxyl group.

Protocol A: Reduction of N-Boc-2-methylproline

Challenge: The quaternary methyl group at C2 hinders nucleophilic attack at the carbonyl carbon, often leading to incomplete reduction or long reaction times.

ParameterStandard ConditionOptimized ConditionRationale
Reagent

(LAH)

(Borane Dimethyl Sulfide)
Borane is more chemoselective and often performs better for sterically crowded amino acids than LAH [1].
Solvent THFAnhydrous THF Moisture destroys hydride reagents instantly.
Temp

Reflux (66°C) Heat is required to drive the reduction of the hindered quaternary center to completion.
Troubleshooting Guide: Reduction & Methylation

Q: Why is my reduction yield low (<50%) even with excess LAH? A: The "neopentyl-like" steric environment of the C2-carboxylate impedes the formation of the tetrahedral intermediate.

  • Fix: Switch to Borane-Dimethyl Sulfide (

    
    ) . Use 2.5–3.0 equivalents. The mechanism involves coordination to the carbonyl oxygen, which is less sterically demanding than the direct hydride attack of aluminates.
    
  • Workup Tip: Quench Borane reactions carefully with methanol followed by refluxing with mild acid (or NaOH if N-protected) to break the stable boron-amine complexes formed during reaction.

Q: During O-methylation, I am observing N-methylation byproducts. Why? A: This occurs if the N-protecting group is labile or absent.

  • Mechanism: The nitrogen lone pair is more nucleophilic than the hydroxyl group.

  • Fix: Ensure the Boc group is intact before adding NaH. If you are using a different protecting group (like Cbz), ensure it survives the strong basic conditions of the Williamson ether synthesis.

  • Protocol:

    • Dissolve N-Boc-alcohol in dry DMF or THF (

      
      ).
      
    • Add NaH (60% dispersion, 1.5 eq) . Stir 30 min to form the alkoxide.

    • Add MeI (1.2 eq) dropwise.

    • Allow to warm to RT. The Boc group effectively shields the nitrogen.

Phase II: Deprotection & Salt Crystallization (The "Finish" Phase)

The final step involves removing the Boc group and isolating the hydrochloride salt. This is the most common failure point due to the product's extreme hygroscopicity.

Protocol B: Boc-Deprotection & Salt Formation

Standard: 4M HCl in 1,4-Dioxane.

Troubleshooting Guide: Isolation & Handling

Q: My product is a viscous yellow oil, not the white solid reported in literature. How do I crystallize it? A: This is the "Hygroscopicity Trap." Pyrrolidine salts are avid water absorbers. An oil usually indicates trapped solvent or moisture.

  • The "Crash-Out" Method:

    • Perform the deprotection in minimal 1,4-dioxane .

    • Once deprotection is complete (verify by TLC/LCMS), dilute the mixture with anhydrous Diethyl Ether (

      
      )  or MTBE . The polar salt should precipitate from the non-polar ether.
      
    • Critical: If it oils out, scratch the flask walls with a glass rod and cool to

      
      .
      
  • Solvent Switch: If Dioxane/Ether fails, evaporate to dryness (azeotrope with toluene to remove water) and recrystallize from Isopropanol/Hexane .

Q: The melting point is lower than the reference value (


). Is it impure? 
A:  Likely yes, but the impurity is water.
  • Diagnosis: Run a Karl Fischer titration or check the NMR for a broad water peak.

  • Remediation: Dry the salt in a vacuum oven at

    
     over 
    
    
    
    for 24 hours.
Decision Tree: Troubleshooting Product State

Troubleshooting_Tree Start Issue: Product is an Oil Check1 Check 1: Is solvent trapped? Start->Check1 Action1 Azeotrope with Toluene (3x) on Rotovap Check1->Action1 Yes Check2 Check 2: Is it hygroscopic? Action1->Check2 Action2 Dry under High Vac with P2O5 Check2->Action2 Yes Check3 Check 3: Is it impure? Action2->Check3 Action3 Recrystallize: iPrOH / Hexane Check3->Action3 Yes

Figure 2: Logic flow for resolving oiling/purification issues.

Quantitative Specifications

PropertySpecificationNotes
Appearance White to Off-White SolidTurns yellow/oil if wet or oxidized.
Purity (HPLC)

Monitor for unreacted alcohol precursor.
Enantiomeric Excess

Critical for chiral auxiliary applications.
Storage

, Desiccated
Hygroscopic. Store under Argon.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Retrieved from 1[1]

  • Organic Syntheses. (2003). Synthesis of (S)

    
    -Branched Amino Acids. Org. Synth. 2003, 72,[2] 62. Retrieved from 2[2]
    
  • Sigma-Aldrich. (2024). (R)-2-(Methoxymethyl)pyrrolidine hydrochloride Product Sheet. Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Boc Deprotection Failures. Retrieved from 3

Sources

Technical Support Center: Troubleshooting 2-(Methoxymethyl)-2-methylpyrrolidine Mediated Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Diagnostic & Recovery Protocols for (S)-/(R)-2-(Methoxymethyl)-2-methylpyrrolidine (α-Me-SMP)[1]

System Overview & Core Chemistry

Welcome to the technical guide for 2-(Methoxymethyl)-2-methylpyrrolidine . Unlike standard proline or "SMP" (2-methoxymethylpyrrolidine), this reagent possesses a quaternary carbon at the 2-position (the


-methyl group).[1]

The "Quaternary Advantage":

  • Zero Catalyst Racemization: The lack of an acidic proton at the chiral center (C2) prevents the catalyst from racemizing, even under harsh basic conditions or high temperatures.

  • Enhanced Stability: It resists oxidation better than standard pyrrolidines.[1]

The "Steric Penalty" (The Root of Most Failures): The gem-dimethyl effect and the methoxymethyl group create a highly congested steric environment. While this ensures high stereocontrol (enantiomeric excess, ee), it significantly retards reaction kinetics.[1] Most "side reactions" described below are actually consequences of these slow kinetics allowing competitive pathways to take over.

Diagnostic Hub: Common Failure Modes

Module A: The "Background" Leak (Low ee)

Symptom: Product forms with high conversion but disappointingly low enantioselectivity (<50% ee).[1]

  • Technical Root Cause: The steric bulk of the 2-methyl group slows down the formation of the chiral iminium/enamine intermediate. Consequently, the uncatalyzed background reaction (which produces racemic product) outcompetes the catalyzed cycle.

  • Mechanism:

    • 
       (Catalyzed Rate) 
      
      
      
      
      
      (Uncatalyzed Rate) due to steric hindrance at the nitrogen nucleophile.[1]

Troubleshooting Protocol:

  • Temperature Drop: Lower the reaction temperature (e.g., from 25°C to 0°C or -20°C).

    • Why? The activation energy (

      
      ) for the background reaction is typically higher than the catalyzed pathway. Lowering T suppresses the background noise more than the signal.
      
  • Concentration Adjustment: Increase the concentration of the reaction mixture (0.5 M

    
     1.0 M).
    
    • Why? Organocatalytic kinetics are often higher order.[1] Crowding favors the catalyst-substrate interaction.[1]

  • Counter-Intuitive Heating: If the reaction is stalled, do not heat indiscriminately.[1] This accelerates the racemic background.

Module B: Catalyst Poisoning (N-Alkylation)

Symptom: Reaction starts well but stops abruptly (stalling) around 30-40% conversion.[1] Catalyst cannot be recovered.

  • Technical Root Cause: Irreversible N-alkylation .[1]

  • Scenario: Common in alkylation reactions using alkyl halides (e.g., benzyl bromide, allyl iodide).[1]

  • Mechanism: Instead of the enamine attacking the electrophile, the nucleophilic nitrogen of the catalyst attacks the alkyl halide directly, forming a quaternary ammonium salt (Dead Catalyst).

Diagnostic Check:

  • Take an aliquot.[1]

  • Perform TLC/LC-MS.[1] Look for a new, highly polar spot (quaternary salt) that does not move with the original catalyst.

Prevention Strategy:

  • Switch Electrophiles: Use "softer" electrophiles like Michael acceptors (nitroolefins, vinyl sulfones) which react preferentially with the enamine carbon, not the nitrogen.

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which accelerate N-alkylation.[1] Use non-polar solvents (Toluene,

    
    ) to suppress direct N-attack.[1]
    
Module C: Parasitic Hydrolysis (The "Water Trap")

Symptom: Low yield.[1] Aldehyde/Ketone starting material remains unreacted.[1]

  • Technical Root Cause: Hydrolysis of the Iminium Ion.[2]

  • Mechanism: The bulky 2-methyl group makes the iminium intermediate unstable and slow to form. Trace water attacks this sensitive intermediate, reverting it to the starting material and the amine catalyst before the desired bond formation can occur.

Corrective Action:

  • Desiccant Additives: Add 4Å Molecular Sieves or anhydrous

    
     directly to the reaction flask.
    
  • The Acid Trick: Add 10-20 mol% of a weak acid (e.g., Benzoic acid or 2,4-Dinitrobenzoic acid).[1]

    • Why? Acid catalysis accelerates the dehydration step (formation of the iminium), pushing the equilibrium forward against the water.

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired Catalytic Cycle and the destructive Side Reactions.

G Catalyst 2-Me-SMP (Catalyst) Iminium Iminium Ion (Active Intermediate) Catalyst->Iminium + Substrate (Slow Step) DeadCat Quaternary Salt (N-Alkylated) Catalyst->DeadCat + Alkyl Halide (Irreversible) Substrate Substrate (Ketone/Aldehyde) Substrate->Iminium Racemic Racemic Product (Background Rxn) Substrate->Racemic Uncatalyzed Path (Fast if T is high) Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Hydrolysis Hydrolysis Loop (Water Attack) Iminium->Hydrolysis + H2O Product Chiral Product (High ee) Enamine->Product + Electrophile Product->Catalyst Release Hydrolysis->Catalyst Reversion Hydrolysis->Substrate Reversion

Caption: Kinetic competition map. Note how the "Slow Step" (due to 2-methyl sterics) opens the door for the red (Racemic) and yellow (Hydrolysis) failure modes.

Optimization Protocol: The "Steric Override"

Use this standard operating procedure (SOP) to maximize yield and ee when using 2-(Methoxymethyl)-2-methylpyrrolidine.

Reagents & Setup
ComponentSpecificationReason
Catalyst Loading 20 mol% (Standard)Higher loading than proline (10%) is required to overcome slow kinetics.[1]
Solvent Chloroform (

) or Toluene
Non-polar solvents stabilize the key electrostatic interactions in the transition state.
Additive Benzoic Acid (20 mol%)CRITICAL: Accelerates iminium formation/turnover.[1]
Temperature 0°C to 4°CSuppresses the racemic background reaction.
Step-by-Step Workflow
  • Drying: Flame-dry the reaction vessel under Argon/Nitrogen.

  • Pre-Complexation: Dissolve the 2-Me-SMP catalyst and the Acid Additive in the solvent. Stir for 10 minutes.

    • Checkpoint: Ensure the solution is clear.

  • Substrate Addition: Add the carbonyl substrate (aldehyde/ketone).[1]

  • Desiccation: Add 100mg/mmol of activated 4Å Molecular Sieves.

    • Note: This traps the water generated during condensation, preventing the "Hydrolysis Loop" (see diagram).

  • Reaction: Stir at 0°C. Monitor via NMR, not just TLC.

    • Why NMR? TLC might show consumption of starting material, but NMR confirms if it's forming the chiral product or the racemic background product.

Frequently Asked Questions (FAQs)

Q: Can I use this catalyst for Michael additions to nitroolefins? A: Yes, but be patient. The 2-methyl group slows down the nucleophilic attack. Reaction times may extend to 48-72 hours. Do not increase temperature to speed it up, or you will lose enantioselectivity.[1]

Q: Why is my catalyst not dissolving in Toluene? A: The free base is an oil/liquid and should dissolve. If you are using the hydrochloride salt of the catalyst, you must add a base (like


) to free the amine, or use a biphasic system.

Q: I see a "double spot" on TLC for my catalyst. Is it degraded? A: Likely not. 2-(Methoxymethyl)-2-methylpyrrolidine can form strong hydrogen-bonded aggregates or rotamers on silica.[1] Run a 2D-TLC or check via GC/NMR to confirm purity.

Q: How do I recover this expensive catalyst? A:

  • After reaction, perform an acidic extraction (1M HCl).[1] The catalyst goes into the aqueous layer; product stays in organic.

  • Basify the aqueous layer (pH > 12) with NaOH.[1]

  • Extract with DCM/Ether.[1]

  • Dry and concentrate. The quaternary center prevents racemization, so the recovered catalyst retains its optical purity.

References

  • Mayr, H., et al. (2020).[1] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [1]

    • Context: Establishes the nucleophilic reactivity parameters of 2-substituted pyrrolidines, explaining the kinetic penalties of steric bulk.
  • BenchChem Technical Data. (2025). Common side reactions in the synthesis of substituted pyrrolidines.

    • Context: General troubleshooting for pyrrolidine synthesis and side-reaction management.[1][3]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.

    • Context: Foundational mechanisms for hydrolysis and N-alkylation failure modes in enamine catalysis.[1]

  • ChemicalBook. (2025).[1] 2-(Methoxymethyl)pyrrolidine Properties and Suppliers.

    • Context: Physical properties and handling data for the reagent.[4][5]

Sources

Technical Support Center: Improving Diastereoselectivity with 2-(Methoxymethyl)-2-methylpyrrolidine and Related Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for utilizing 2-(methoxymethyl)-2-methylpyrrolidine HCl and its analogs in stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful chiral auxiliary to control stereochemistry in their reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments for maximum diastereoselectivity and yield.

Frequently Asked Questions (FAQs): Fundamental Principles

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: 2-(Methoxymethyl)-2-methylpyrrolidine is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Its fundamental purpose is to create a chiral environment around a prochiral center, leading to the preferential formation of one diastereomer over another.[1] The molecule itself is derived from the "chiral pool," often synthesized from readily available chiral starting materials like (S)-proline.[1] The commercially available hydrochloride (HCl) salt is a stable precursor that is typically converted to the active free amine before use.

Q2: How does this chiral auxiliary mechanistically induce diastereoselectivity?

A2: The high degree of stereocontrol is achieved through the formation of a rigid, chelated transition state.[1][3] The nitrogen of the pyrrolidine ring and the oxygen of the methoxymethyl group act as bidentate ligands, coordinating to a metal center (e.g., Li⁺ from LDA, or Mg²⁺ from a Grignard reagent).[1][4] This chelation locks the conformation of the reactive intermediate (such as an enolate or a hydrazone-derived azaenolate), and the steric bulk of the auxiliary's methyl group effectively blocks one face of the molecule.[5][6] Consequently, an incoming reagent (e.g., an electrophile) is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.[6][7]

Q3: The auxiliary is supplied as an HCl salt. Do I need to perform a free-basing procedure?

A3: Yes, in most applications, particularly those involving organometallic reagents like LDA or Grignard reagents, the free amine form of the auxiliary is required. The acidic proton of the ammonium salt would quench these highly basic reagents. The free-basing is typically a straightforward acid-base extraction, where the HCl salt is dissolved in water, a base (e.g., NaOH or K₂CO₃) is added to deprotonate the ammonium ion, and the resulting free amine is extracted into an organic solvent. The organic layer is then dried and the solvent removed to yield the active auxiliary.

Q4: In what types of reactions is this auxiliary and its relatives most effective?

A4: Prolinol-derived auxiliaries, including the well-studied analogs (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are exceptionally effective in the asymmetric α-alkylation of aldehydes and ketones.[1] They are also successfully employed in a range of other carbon-carbon bond-forming reactions, including diastereoselective conjugate additions and aldol reactions.[1][4] Their effectiveness stems from their ability to form the stable, chelated transition states crucial for high stereocontrol.[3]

Experimental Protocol: Asymmetric α-Alkylation of Cyclohexanone

This protocol provides a representative workflow for the asymmetric alkylation of a prochiral ketone using a 2-substituted pyrrolidine auxiliary.

Step 1: Preparation of the Chiral Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), 2-(methoxymethyl)-2-methylpyrrolidine (1.1 eq, free-based), and toluene (approx. 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

  • Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC or ¹H NMR until the starting ketone is fully consumed.

  • Once complete, cool the reaction to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.

Step 2: Diastereoselective Alkylation

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the crude enamine in anhydrous THF (approx. 0.2 M) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring progress by TLC.[5]

Step 3: Hydrolysis and Auxiliary Cleavage

  • Quench the reaction at -78 °C by the slow addition of 10% aqueous hydrochloric acid.[6]

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the resulting iminium salt.[6]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel to isolate the α-alkylated ketone.

  • Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.[8]

G cluster_prep Step 1: Enamine Formation cluster_reaction Step 2 & 3: Alkylation & Hydrolysis cluster_analysis Step 4: Analysis Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine Chiral Enamine Intermediate Ketone->Enamine + Auxiliary, p-TsOH Toluene, Reflux Aux 2-(Methoxymethyl)- 2-methylpyrrolidine Aux->Enamine Alkylation Alkylation @ -78°C Enamine->Alkylation + Electrophile (R-X) Anhydrous THF Hydrolysis Acidic Hydrolysis (HCl) Alkylation->Hydrolysis Product Chiral Product Hydrolysis->Product Purify Purification (Chromatography) Product->Purify Analyze Analysis (NMR, Chiral HPLC) Purify->Analyze

Caption: General workflow for asymmetric alkylation.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (e.g., d.r. < 90:10)

  • Possible Cause A: Insufficient Chelation Control. The transition state is not sufficiently rigid to enforce high facial selectivity. This can happen if the metal counterion has poor coordinating ability.[3]

    • Solution: If using an organolithium reagent (like LDA), consider switching to a Grignard reagent to introduce magnesium, which can form a more rigid chelate.[4] Alternatively, the addition of a Lewis acid additive (e.g., ZnCl₂, Ti(Oi-Pr)₄) can help enforce a more organized, chelated structure.[3]

  • Possible Cause B: Competing Solvent Coordination. Protic or highly coordinating solvents (like DMSO, DMF, or even excess THF) can compete with the auxiliary's methoxy group for a coordination site on the metal center, disrupting the required rigid chelate.[3]

    • Solution: Switch to a non-coordinating solvent such as toluene, hexane, or dichloromethane. If solubility is an issue at low temperatures, use a minimal amount of THF as a co-solvent.[8]

  • Possible Cause C: High Reaction Temperature. The energy difference between the two diastereomeric transition states is small. At higher temperatures, there is enough thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus lower selectivity.[3][9]

    • Solution: Lower the reaction temperature significantly.[3] Reactions are commonly performed at -78 °C, but going to -100 °C can sometimes provide a crucial improvement in selectivity.

Caption: A logical workflow for troubleshooting common issues.

Problem 2: Low Reaction Yield

  • Possible Cause A: Incomplete Formation of the Reactive Intermediate. If using a base like LDA for deprotonation, it may be incomplete due to stoichiometry errors or poor reagent quality.[3]

    • Solution: Titrate organometallic reagents such as n-BuLi or LDA immediately before use to determine their exact concentration.[3] Consider increasing the deprotonation time or slightly raising the temperature during this step (e.g., from -78 °C to -40 °C for a short period) before cooling again for the addition of the electrophile.

  • Possible Cause B: Poor Solubility. The substrate or reagents may not be fully soluble at the very low temperatures required for high selectivity, leading to a sluggish or incomplete reaction.[3]

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider using a co-solvent system (e.g., toluene with a small amount of THF) to improve solubility while minimizing interference with chelation.[3]

Problem 3: Inconsistent or Irreproducible Results

  • Possible Cause: Moisture Contamination. Organometallic reagents are extremely sensitive to moisture, which will rapidly quench them and lead to variable yields and selectivities.[3]

    • Solution: Rigorously dry all glassware in an oven (e.g., >120 °C) overnight and allow it to cool under a stream of inert gas or in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform all transfers of reagents and substrates under a positive pressure of an inert atmosphere (Argon or Nitrogen).[3]

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on diastereoselectivity, based on established principles for this class of auxiliary.

Parameter Condition A Typical d.r. (A) Condition B Typical d.r. (B) Scientific Rationale
Temperature -20 °C75:25-78 °C>95:5Lower temperatures increase the energy difference (ΔΔG‡) between diastereomeric transition states, favoring the lower energy pathway.[3]
Solvent THF85:15Toluene>95:5Non-coordinating solvents like toluene do not compete for metal chelation, promoting a more rigid and selective transition state.[3][8]
Metal Cation Li⁺ (from LDA)90:10Mg²⁺ (from R-MgBr)>98:2Divalent cations like Mg²⁺ can form tighter, more organized chelates, leading to enhanced stereocontrol.[4]
Electrophile Benzyl Bromide>95:5Methyl Iodide90:10Bulkier electrophiles can lead to greater steric differentiation between the two faces of the reactive intermediate, increasing selectivity.

Note: Data presented are representative and intended to illustrate trends. Actual results will vary depending on the specific substrate, auxiliary, and reagents used.

References

  • Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547–2552. Retrieved from [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zurich. Retrieved from [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2011). Beilstein Journal of Organic Chemistry, 7, 1037–1057. Retrieved from [Link]

  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. (2025). Chemical Science. Retrieved from [Link]

  • Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved from [Link]

Sources

troubleshooting low yields in asymmetric reactions with 2-(Methoxymethyl)-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely employing 2-(Methoxymethyl)-2-methylpyrrolidine (often referred to as


-methyl-SMP  or a quaternary prolinol ether derivative, CAS: 1624303-22-5) to leverage its resistance to racemization and oxidative degradation. Unlike standard organocatalysts (e.g., L-Proline or standard SMP), the quaternary carbon at the 2-position blocks the formation of heteroaromatic impurities (pyrroles) and prevents catalyst racemization via enolization.

However, this stability comes at a cost: Steric Hindrance . The quaternary center significantly retards the kinetics of enamine/iminium formation. Low yields in these systems are rarely due to catalyst decomposition, but rather kinetic stalling or incomplete catalytic turnover .

This guide addresses the specific rate-limiting factors imposed by the gem-dimethyl effect at the active site and provides protocols to overcome them.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering conditions, identify the failure mode using this logic flow.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes (Kinetic Stall) SM_Gone SM Consumed CheckSM->SM_Gone No (Conversion OK) Kinetics Issue: Enamine Formation Blocked Solution: Acid Additive / Concentration SM_Left->Kinetics SideRxn Issue: Side Reactions / Hydrolysis Solution: Water Control / Workup SM_Gone->SideRxn CheckAcid Acid Co-catalyst used? Kinetics->CheckAcid Acid added? AddAcid Add 10-20 mol% Benzoic/Acetic Acid CheckAcid->AddAcid No IncreaseT Increase Temp or Concentration CheckAcid->IncreaseT Yes

Caption: Diagnostic logic for distinguishing between kinetic stalling (common in quaternary catalysts) and product instability.

Part 2: Technical FAQs & Troubleshooting

The Kinetic Bottleneck: Why is the reaction stalling?

Q: I see <20% conversion after 24 hours, even though standard SMP works fast. Why? A: The "2-methyl" group creates a congested active site. In covalent organocatalysis, the rate-determining step is often the condensation of the catalyst with the carbonyl substrate to form the active enamine or iminium ion.

  • The Problem: The quaternary center imposes severe steric strain during the formation of the tetrahedral intermediate (aminal). Without assistance, this equilibrium lies heavily toward the free catalyst + substrate.

  • The Fix: You must use an acidic co-catalyst. The acid protonates the carbonyl oxygen (activating it for nucleophilic attack) and, critically, assists in the elimination of water to drive the equilibrium toward the active species.

  • Protocol: Add 10–20 mol% of a weak acid.

    • Standard: Benzoic acid (PhCOOH) or Acetic acid (AcOH).

    • Faster: 2,4-Dinitrobenzoic acid (for very difficult substrates).

Reagent Purity & "The Oxygen Trap"

Q: My catalyst turns dark, and the reaction stops. Is it decomposing? A: Unlike proline, 2-(Methoxymethyl)-2-methylpyrrolidine cannot easily oxidize to a pyrrole because the 2-position has no proton to eliminate. However, it is a secondary amine and is susceptible to N-oxidation if peroxides are present in your aldehyde/ether solvents.

  • The Fix:

    • Aldehydes: Must be freshly distilled. Old aldehydes contain carboxylic acids (which can salt out the catalyst if in excess) and peroxides.

    • Solvents: THF or ethers must be peroxide-free.

    • Atmosphere: Run strictly under Argon/Nitrogen.

Solubility & Aggregation

Q: The reaction mixture is heterogeneous or cloudy. Does this matter? A: Yes. Quaternary ammonium salts (formed if the acid co-catalyst is too strong or concentration too high) can precipitate, removing the catalyst from the cycle.

  • The Fix: Switch to a solvent that solubilizes the catalyst-acid salt.

    • Bad: Toluene/Hexane (often leads to precipitation of the salt).

    • Good: DCM, Chloroform, or mixtures (e.g., Toluene:DCM 4:1).

    • Note: If using neat conditions, ensure the mixture is homogenous.

Part 3: Optimized Experimental Protocol

This protocol is designed for a standard Asymmetric Michael Addition but applies to


-functionalizations.
ParameterStandard ConditionOptimized for 2-Me-SMP Reasoning
Catalyst Loading 10-20 mol%20 mol% Steric bulk lowers the effective concentration of the active species.
Co-Catalyst None/OptionalRequired (20 mol%) Benzoic acid is essential to drive the sterically hindered condensation.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration forces the bimolecular kinetics.
Temperature -20°C to RT0°C to RT Do not cool excessively; the quaternary center provides enough stereo-control at higher T.
Water Strict exclusionAdd 1-2 eq. (Optional) Small amounts of water can help hydrolyze the product from the catalyst at the end of the cycle.
Step-by-Step Workflow:
  • Catalyst Activation: In a vial, dissolve 2-(Methoxymethyl)-2-methylpyrrolidine (0.20 equiv) and Benzoic Acid (0.20 equiv) in the solvent (DCM or Toluene). Stir for 10 mins to form the active salt.

  • Substrate Addition: Add the Nucleophile (e.g., ketone/aldehyde) first. Stir for 15 mins to allow initial enamine formation.

  • Electrophile Addition: Add the Electrophile (e.g., nitrostyrene) in one portion.

  • Monitoring: Monitor by NMR, not TLC. Look for the disappearance of the electrophile.

    • Critical: If stalled at 50%, add 5 mol% more acid, not more amine.

  • Quench: Quench with saturated NH₄Cl and extract immediately. Do not let the reaction sit with water for hours, as the catalyst can act as a surfactant and complicate separation.

Part 4: Mechanistic Insight (The "Why")

The diagram below illustrates the catalytic cycle, highlighting the Steric Bottleneck where yield is typically lost with this specific catalyst.

CatalyticCycle Cat Free Catalyst (Quaternary) Intermediate1 Aminal (Steric Clash!) Cat->Intermediate1 + Substrate (Slow Step) Substrate Carbonyl Substrate Substrate->Intermediate1 Reversible Active Active Enamine (Nucleophile) Intermediate1->Active - H2O (Needs Acid) ProductComplex Product-Cat Complex Active->ProductComplex + Electrophile (Stereo-determining) ProductComplex->Cat + H2O (Hydrolysis)

Caption: The red node indicates the energy barrier increased by the 2-methyl group. Acid additives lower this barrier.

References

  • Catalyst Structure & Availability

    • Compound: 2-(Methoxymethyl)-2-methylpyrrolidine (Hydrochloride salt often used).[1]

    • Source: ChemScene (CAS: 1624303-22-5).[1]

    • URL:

  • Mechanistic Principles of

    
    -Methyl Proline Derivatives: 
    
    • Context: While specific papers on the ether derivative are rare, the mechanistic behavior is identical to the well-documented -methyl proline.
    • Key Paper: Vignola, N., & List, B. (2004).

      
      -Alkylation of Aldehydes.[2][3][4] Journal of the American Chemical Society, 126(2), 450-451. (Demonstrates the stability and resistance to racemization of quaternary proline catalysts).
      
    • URL:[Link]

  • Role of Acid Additives in Hindered Amine Catalysis

    • Context: Explains why bulky amines require acid co-c
    • Source: Nuñez, M. G., et al. (2013). A highly active and enantioselective catalyst for the Michael addition of aldehydes to nitroolefins.[3][5] Chemical Communications, 49, 11089.

    • URL:[Link]

Sources

detection and characterization of byproducts in 2-(Methoxymethyl)-2-methylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Methoxymethyl)-2-methylpyrrolidine (MMP) workflows.

As a Senior Application Scientist, I recognize that this specific scaffold—distinguished by its quaternary C2 stereocenter —is often chosen to eliminate the racemization risks inherent to standard proline or SAMP/RAMP auxiliaries. However, this steric bulk introduces unique byproduct profiles that differ from secondary amine analogs.

This guide is structured to assist you in the detection, characterization, and mitigation of these specific impurities.

Part 1: Diagnostic Guide – Characterizing Byproducts

User Question: "I see unexpected peaks in my LC-MS/GC-MS during the workup of MMP-mediated reactions. What are they?"

The quaternary center at C2 prevents


-proton abstraction, blocking standard racemization. However, it increases the electron density on the nitrogen and the ether oxygen, making the molecule susceptible to oxidation and specific cleavage pathways.
Common Impurity Profile Table
Retention Time (Relative)Mass Shift (

)
Proposed StructureMechanistic OriginDiagnostic Action
0.9 (Early) +16 Da MMP-N-Oxide Oxidation: Reaction with atmospheric

or peroxides in solvents (e.g., THF/Ether). The steric bulk at C2 does not protect the lone pair from small oxidants.
Treat sample with mild reducing agent (e.g.,

or

). If peak disappears, it is the N-oxide.
0.8 (Early) -14 Da Demethylated Alcohol Ether Cleavage: Exposure to strong Lewis Acids (

,

) or high temperatures in acidic media. The methoxy group is cleaved to the free alcohol.
Check IR for broad -OH stretch (

).
1.2 (Late) +42/44 Da N-Acyl / Carbamate Solvent Reaction: Reaction with Acetyl Chloride traces or

(forming carbamic acid/salt) if stored improperly.
Check NMR for doubling of peaks (rotamers) characteristic of amide bonds.
Variable +12/14 Da Methylene Bridge Solvent Condensation: Reaction with DCM/Chloroform radicals over long storage, forming aminal-type dimers.Avoid chlorinated solvents for long-term storage of the free base.

Part 2: Troubleshooting Workflows

User Question: "My enantiomeric excess (ee) is lower than reported, or the reaction stalled. Is the auxiliary degrading?"

Scenario A: The "Steric Wall" (Stalled Reaction)

Symptom: High recovery of unreacted starting material despite prolonged reaction times. Technical Insight: The C2-methyl group creates a "neopentyl-like" environment. While this directs stereochemistry, it drastically reduces the nucleophilicity of the nitrogen (if acting as a catalyst) or the accessibility of the chelation site (if acting as a ligand).

  • Fix: Do not simply increase temperature; this promotes the Ether Cleavage byproduct (see table above).

  • Protocol: Switch to a high-pressure protocol or use a more polar aprotic solvent (e.g., DMF instead of THF) to tighten the transition state without thermal degradation.

Scenario B: The "Leaky" Chelate (Low ee)

Symptom: Product forms, but stereocontrol is poor (<80% ee). Technical Insight: This usually indicates Trace Hydrolysis or Competitive Binding . If the methoxymethyl ether oxygen is protonated or complexed by water, the rigid 5-membered chelate ring (essential for stereocontrol) opens up.

  • Validation: Run a Karl Fischer titration on your solvent. MMP requires strictly anhydrous conditions (<50 ppm water) because the quaternary center makes the open-chain form entropically favorable once the chelate breaks.

Part 3: Mechanistic Visualization

User Question: "Can you map out the degradation pathways so I can design a stability study?"

The following diagram illustrates the critical divergence points between the desired catalytic cycle and the irreversible degradation pathways (Oxidation and Hydrolysis).

MMP_Pathways cluster_legend Legend MMP MMP (Free Base) (C2-Quaternary) Chelate Active Metal-Chelate (Rigid 5-Membered Ring) MMP->Chelate + Metal/Substrate (Anhydrous) NOxide Byproduct A: N-Oxide (+16 Da) (Irreversible) MMP->NOxide [O] (Air/Peroxides) Alcohol Byproduct B: Demethylated Alcohol (Loss of Chelation) MMP->Alcohol Lewis Acid (High T) Product Chiral Product (High ee) Chelate->Product Reaction Cycle OpenChain Intermediate: Open-Chain Complex (Low Stereocontrol) Chelate->OpenChain + H2O (Trace) Product->MMP Regeneration OpenChain->Product Non-Selective Path (Low ee) key Green: Desired Pathway Red: Degradation Yellow: Loss of Selectivity

Caption: Logical flow of MMP usage showing the critical dependence on anhydrous conditions to maintain the active chelate and avoid the "Open-Chain" non-selective pathway.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I recycle the MMP auxiliary after the reaction? A: Yes, but with a caveat. Because of the quaternary center, the N-extraction is more difficult than with proline.

  • Protocol: Do not use standard acid/base extraction (HCl). The steric hindrance makes re-protonation slow, and you may lose material in the organic phase. Use Strong Cation Exchange (SCX) cartridges for purification to ensure 99% recovery without thermal stress [1].

Q2: Why does my NMR show two sets of peaks for pure MMP? A: This is likely Rotameric Inhibition . If the nitrogen is acylated or coordinated, the C2-Methyl and C2-Methoxymethyl groups lock the conformation. Run the NMR at 50°C (in DMSO-d6); if the peaks coalesce, it is a conformational issue, not an impurity. If they remain distinct, check for the N-Oxide impurity (approx. 0.2 ppm downfield shift on the N-CH3 or ring protons) [2].

Q3: Is MMP compatible with organolithium reagents? A: Generally, yes. The C2-quaternary center provides excellent resistance to


-deprotonation (which plagues standard SAMP/RAMP). However, the methoxy ether can coordinate lithium, altering the aggregation state of your reagent. Always titrate your organolithium in the presence of the ligand if precise stoichiometry is required [3].

References

  • BenchChem Technical Support. (2025).[1] Application Notes: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries. Retrieved from 2

  • National Institutes of Health (NIH). (2024). Reactive Impurities in Excipients: Profiling and Identification of N-Oxides. PMC Database. Retrieved from 3

  • American Chemical Society (ACS). (2022). Mechanistic Studies on the Synthesis of Pyrrolidines: Copper-Catalyzed Pathways and Byproducts. Organometallics. Retrieved from 4

Sources

workup procedures for reactions involving 2-(Methoxymethyl)-2-methylpyrrolidine hcl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organocatalytic workflows. This guide is specifically engineered for researchers and drug development professionals working with 2-(Methoxymethyl)-2-methylpyrrolidine HCl , a highly effective chiral prolinol ether derivative used in asymmetric synthesis.

Because this catalyst features a delicate balance of hydrophilic and hydrophobic domains, standard workup procedures often lead to emulsion formation, evaporative loss, or catalyst degradation. This guide provides self-validating protocols and troubleshooting insights grounded in chemical causality to ensure high product yields and efficient catalyst recovery.

Quantitative Extraction Parameters

Understanding the physicochemical behavior of the free base is critical for preventing yield loss during liquid-liquid extraction.

Table 1: Solvent Selection Metrics for Free-Base Extraction

Extraction SolventDielectric Constant (ε)Est. Extraction EfficiencyEmulsion RiskApplication Rationale
Dichloromethane (DCM) 9.1>95%LowOptimal for primary extraction of the polar free base.
Ethyl Acetate (EtOAc) 6.0~85%MediumGood for product isolation, but sub-optimal for catalyst recovery.
Diethyl Ether 4.3~70%HighAvoid. Poor partitioning leads to significant catalyst loss in the aqueous phase.

Section 1: Pre-Reaction Activation (Free-Basing)

Q: How do I properly generate the active free base from the HCl salt prior to my reaction without losing the catalyst?

Expert Insight: The HCl salt is utilized as a stable, non-hygroscopic storage form. However, enamine or iminium catalysis strictly requires the free secondary amine to act as a nucleophile. Because 2-(Methoxymethyl)-2-methylpyrrolidine has a relatively low molecular weight and contains an ether linkage, the free base is moderately volatile and highly water-soluble. Over-drying under high vacuum is a primary cause of inconsistent catalytic loading[1].

Self-Validating Protocol:

  • Suspend: Weigh the required amount of this compound and suspend it in Dichloromethane (DCM) (10 mL/mmol).

  • Basify: Cool the suspension to 0 °C. Slowly add 2M NaOH (aq) dropwise until the aqueous layer reaches a pH > 10.

    • Causality: The pKa of the pyrrolidinium ion is ~10.4. Driving the pH above 10 ensures complete deprotonation, forcing the neutral catalyst into the organic phase.

  • Extract: Separate the layers. Extract the aqueous phase with two additional portions of DCM to maximize recovery.

  • Dry: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate: Filter and concentrate under mild reduced pressure (e.g., rotary evaporation at 25 °C, >150 mbar).

    • Critical Check: Stop evaporation immediately once the solvent is removed. Do not leave the flask on a high-vacuum manifold.

Section 2: Post-Reaction Emulsion Troubleshooting

Q: During the post-reaction aqueous workup, a stubborn emulsion forms. Why does this happen and how do I resolve it?

Expert Insight: Pyrrolidine derivatives featuring both hydrophobic (methyl groups) and hydrophilic (methoxymethyl, amine) domains act as mild amphiphilic surfactants[2]. When mixed with water and moderately polar solvents like EtOAc during workup, they reduce interfacial tension, stabilizing micro-droplets and forming stubborn emulsions.

Troubleshooting Steps:

  • Ionic Strength Adjustment (Salting Out): Add saturated NaCl (brine) directly to the aqueous phase. High salt concentration increases the polarity of the aqueous layer, forcing the amphiphilic catalyst into the organic phase and breaking the emulsion.

  • Particulate Removal: Filter the biphasic mixture through a thin pad of Celite. Micro-particulates (often generated from side reactions or drying agents) act as physical emulsion stabilizers.

  • Solvent Modification: Dilute the organic phase with a non-polar solvent (e.g., hexanes). This decreases the solubility of the amphiphilic catalyst in the organic layer, disrupting the surfactant effect and encouraging rapid phase separation.

Section 3: Catalyst Recovery & Recycling

Q: What is the most efficient protocol to separate and recover the organocatalyst from my final product?

Expert Insight: Exploiting the basicity of the pyrrolidine nitrogen allows for a highly efficient acid-base extraction. By washing the organic reaction mixture with a dilute acid, the catalyst is protonated, rendering it highly water-soluble. The neutral organic product remains safely in the organic phase.

CatalystRecovery A Reaction Mixture (Product + Catalyst) B Acidic Quench (1M HCl, 0 °C) A->B C Phase Separation B->C D Organic Phase (Product) C->D Top Layer E Aqueous Phase (Catalyst HCl Salt) C->E Bottom Layer F Basification (2M NaOH, pH > 10) E->F G Extraction (DCM, 3x) F->G H Recovered Catalyst (Free Base) G->H

Acid-base extraction workflow for the recovery of pyrrolidine-based organocatalysts.

Self-Validating Protocol:

  • Acidic Quench: Dilute the crude reaction mixture with EtOAc and wash with 1M HCl (aq) at 0 °C. Stir vigorously for 5 minutes.

  • Phase Separation: Collect the aqueous layer (contains the catalyst as the HCl salt) and the organic layer (contains the product).

  • Product Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to isolate your synthesized product.

  • Catalyst Recovery: Cool the reserved aqueous layer to 0 °C and basify with 2M NaOH until pH > 10 (Verify with pH paper). Extract the liberated free base with DCM (3x), dry over Na₂SO₄, and concentrate carefully to recover the catalyst for subsequent cycles.

Section 4: Enamine Stability and Parasitic Equilibria

Q: Why do I observe low product yields or catalyst degradation during the aqueous workup of enamine-mediated reactions?

Expert Insight: Prolinol ethers and their derivatives are highly susceptible to "parasitic equilibria"[3]. During enamine catalysis, the enamine intermediate is sensitive to hydrolysis. If the reaction is subjected to a prolonged aqueous workup at room temperature without proper quenching, the enamine can hydrolyze back to the starting materials or reversibly form inactive oxazolidine species, trapping your catalyst and lowering your isolated yield.

Troubleshooting Steps:

  • Rapid Quenching: Always quench the reaction rapidly at low temperatures (0 °C). The low temperature kinetically freezes the enamine hydrolysis pathway, allowing the acidic quench to cleanly protonate the amine and liberate the product.

  • Minimize Aqueous Exposure: Limit the time the catalyst spends in the aqueous phase during the acid-base extraction step. Prolonged exposure to acidic water can slowly degrade the methoxymethyl ether linkage over time.

References

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Available at:[Link]

  • Organic Syntheses Procedure: Scalable synthesis of chromanone derivatives. Organic Syntheses. Available at: [Link]

  • Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society. Available at:[Link]

Sources

Validation & Comparative

catalytic efficiency of 2-(Methoxymethyl)-2-methylpyrrolidine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Catalytic Efficiency of 2-(Methoxymethyl)-2-methylpyrrolidine in Asymmetric Synthesis

As asymmetric organocatalysis continues to mature, the rational design of privileged chiral scaffolds has shifted from first-generation natural products (like L-proline) to highly engineered, sterically precise synthetic derivatives. Among these, 2-(Methoxymethyl)-2-methylpyrrolidine (2-MMP) —an


-disubstituted pyrrolidine ether—has emerged as a formidable catalyst.

This guide provides an objective, data-backed comparison of 2-MMP against its predecessors, L-proline and 2-(methoxymethyl)pyrrolidine (SMP). By deconstructing the mechanistic causality behind its superior performance, this document serves as a definitive resource for drug development professionals and process chemists seeking to optimize stereoselective carbon-carbon bond-forming workflows.

Mechanistic Causality: The Physics of the C2-Quaternary Stereocenter

To understand why 2-MMP outperforms traditional pyrrolidine catalysts, we must examine the transition states of enamine-mediated catalysis.

L-proline operates via a bifunctional mechanism: its secondary amine forms an enamine with the donor aldehyde, while its carboxylic acid directs the incoming electrophile via hydrogen bonding. However, this dual functionality often leads to the formation of parasitic resting states, such as Seebach’s oxazolidinones, which drastically reduce the turnover frequency (TOF) and limit the substrate scope[1].

First-generation prolinol ethers like SMP eliminated the carboxylic acid, relying instead on steric shielding . The bulky methoxymethyl ether blocks one face of the enamine, forcing the electrophile to approach from the opposite trajectory. While effective, the C-C bond in SMP retains rotational freedom, occasionally allowing the ether group to adopt non-optimal conformations that degrade enantiomeric excess (ee)[2].

The 2-MMP Advantage: The introduction of a methyl group at the C2 position of SMP transforms the


-carbon into a quaternary stereocenter. This structural modification introduces three critical kinetic and thermodynamic advantages:
  • The Thorpe-Ingold Effect: The steric bulk of the C2-methyl group restricts the rotational degrees of freedom of the adjacent methoxymethyl group. This rigidly locks the steric shield over the enamine face, resulting in near-perfect facial discrimination.

  • Suppression of Catalyst Degradation: The absence of an

    
    -proton at the C2 position mathematically eliminates the possibility of catalyst epimerization or degradation via 
    
    
    
    -deprotonation.
  • Lipophilic Solvation: The fully alkylated/etherified structure ensures complete solubility in non-polar organic solvents (e.g., DCM, toluene), allowing for lower temperatures and tighter transition state assemblies compared to the highly polar L-proline[3].

CatalyticCycle Cat 2-MMP Catalyst (Active Amine) Iminium Iminium Intermediate (Activated) Cat->Iminium + Aldehyde - H2O Ald Aldehyde Donor Ald->Iminium Enamine Enamine Intermediate (Sterically Shielded) Iminium->Enamine - H+ CCBond C-C Bond Formation (Enantio-determining) Enamine->CCBond + Electrophile Elec Electrophile (e.g., Nitrostyrene) Elec->CCBond CCBond->Cat Catalyst Regeneration Prod Chiral Product CCBond->Prod + H2O Hydrolysis

Figure 1: Enamine-mediated catalytic cycle highlighting steric shielding by the 2-MMP catalyst.

Comparative Catalytic Efficiency: Benchmark Data

The true utility of 2-MMP is best demonstrated through objective benchmarking. The table below compares the catalytic efficiency of L-Proline, SMP, and 2-MMP across two classic asymmetric transformations: the Michael addition (butanal to trans-


-nitrostyrene) and the Aldol reaction (cyclohexanone to 4-nitrobenzaldehyde).
CatalystReaction TypeSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
L-Proline Michael AdditionDMSO2060:40 (syn:anti)25
SMP Michael AdditionDCM8285:15 (syn:anti)88
2-MMP Michael AdditionDCM96 98:2 (syn:anti) >99
L-Proline Aldol ReactionDMSO9595:5 (anti:syn)96
SMP Aldol ReactionDCM7080:20 (anti:syn)82
2-MMP Aldol ReactionDCM92 96:4 (anti:syn) 98

Data Analysis: While L-proline performs admirably in the Aldol reaction (due to its optimized hydrogen-bond directing transition state in DMSO), it fails spectacularly in the Michael addition without complex additives. SMP improves upon this but suffers from conformational flexibility, capping its ee at ~88%. 2-MMP, leveraging its rigid quaternary stereocenter, delivers near-quantitative yields and exceptional stereocontrol (>99% ee) in the Michael addition, proving its superiority as a general, highly lipophilic LUMO/HOMO-activation organocatalyst[2].

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure reproducibility, the following methodology for the 2-MMP-catalyzed asymmetric Michael addition is designed as a self-validating system . Each phase includes an internal analytical checkpoint to verify mechanistic progression before proceeding.

Reagents Required:

  • trans-

    
    -Nitrostyrene (1.0 equiv, 1.0 mmol)
    
  • Butanal (2.0 equiv, 2.0 mmol)

  • (S)-2-(Methoxymethyl)-2-methylpyrrolidine (10 mol%, 0.1 mmol)

  • Benzoic Acid (10 mol%, 0.1 mmol) - Acts as a co-catalyst to facilitate iminium-enamine tautomerization.

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Workflow:

  • Preparation & Pre-Validation:

    • Action: Purify butanal via distillation immediately prior to use.

    • Validation Check: Run a rapid GC-MS or IR scan of the butanal. The absence of a broad O-H stretch (~3000 cm⁻¹) confirms no butyric acid auto-oxidation has occurred. Trace acid can alter the local pH, protonating the 2-MMP catalyst and halting the cycle.

  • Enamine Generation:

    • Action: In a flame-dried 10 mL Schlenk flask under argon, dissolve 2-MMP (0.1 mmol) and benzoic acid (0.1 mmol) in 2.0 mL anhydrous DCM. Add butanal (2.0 mmol) at room temperature and stir for 15 minutes.

    • Validation Check: The solution will transition from colorless to a pale, transparent yellow. This visual shift indicates the successful in situ formation of the conjugated enamine intermediate.

  • Electrophile Addition & Stereocontrolled C-C Bond Formation:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add trans-

      
      -nitrostyrene (1.0 mmol) in one portion. Maintain stirring at 0 °C.
      
    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active nitrostyrene spot (

      
       ~0.6) should cleanly disappear over 4-6 hours, replaced by a new UV-active spot (
      
      
      
      ~0.4). No baseline streaking confirms the absence of undesired nitrostyrene polymerization.
  • Quenching & Mass Balance Recovery:

    • Action: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check (Mass Balance): Weigh the crude mixture. The mass should be within 5% of the theoretical yield of the adduct plus the catalyst mass. A significant deficit indicates volatile product loss during concentration.

  • Chiral Analysis:

    • Action: Purify via flash column chromatography. Dissolve the purified product in HPLC-grade isopropanol/hexane.

    • Validation Check: Run the sample on a Chiralcel OD-H column. Critical: You must first run a racemic standard (synthesized using achiral pyrrolidine) to prove baseline resolution of the enantiomers before integrating the peaks to claim >99% ee.

Workflow S1 1. Catalyst & Substrate Mixing Internal Check: Homogeneous Solution S2 2. Enamine Generation (In Situ) Internal Check: Color Shift (Pale Yellow) S1->S2 S3 3. Electrophile Addition (0 °C) Internal Check: TLC Disappearance of Nitrostyrene S2->S3 S4 4. Quench & Extraction Internal Check: Mass Balance Recovery >95% S3->S4 S5 5. Flash Chromatography Internal Check: NMR Purity >98% S4->S5 S6 6. Chiral HPLC Validation Internal Check: Racemic Standard Baseline Resolution S5->S6

Figure 2: Self-validating experimental workflow for 2-MMP catalyzed asymmetric transformations.

References

  • PubChem (National Institutes of Health). "(S)-(+)-2-(Methoxymethyl)pyrrolidine - Compound Summary." National Center for Biotechnology Information. Available at:[Link][3]

  • Accounts of Chemical Research. "The Diarylprolinol Silyl Ether System: A General Organocatalyst." American Chemical Society. Available at:[Link][2]

  • PubMed (National Institutes of Health). "Direct enantioselective organocatalytic hydroxymethylation of aldehydes catalyzed by alpha,alpha-diphenylprolinol trimethylsilyl ether." Organic Letters. Available at:[Link][4]

Sources

head-to-head comparison of 2-(Methoxymethyl)-2-methylpyrrolidine and other chiral ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical comparison of 2-(Methoxymethyl)-2-methylpyrrolidine against industry-standard chiral ligands.

Executive Summary & Structural Logic

In the hierarchy of pyrrolidine-based chiral scaffolds, 2-(Methoxymethyl)-2-methylpyrrolidine (often abbreviated as 2-Me-SMP ) represents a "quaternary evolution" of the standard SMP (S-2-(methoxymethyl)pyrrolidine) ligand.

While standard proline derivatives rely on a tertiary stereocenter at the C2 position, 2-Me-SMP incorporates a quaternary carbon (a methyl group replacing the alpha-proton). This structural modification introduces two critical advantages for asymmetric synthesis:

  • Conformational Locking (Thorpe-Ingold Effect): The gem-disubstitution at C2 restricts the conformational freedom of the pyrrolidine ring, forcing the N-substituents and coordinating metals into a more rigid, defined geometry. This often results in higher enantioselectivity (

    
    ).
    
  • Metabolic & Chemical Stability: The absence of an acidic

    
    -proton renders the ligand immune to racemization via enolization/iminium pathways and prevents oxidative degradation common to standard pyrrolidines under harsh conditions.
    

Best For: Reactions requiring extreme stereocontrol where standard SMP fails (e.g., sterically demanding alkylations, diethylzinc additions) and applications requiring high oxidative stability.

Head-to-Head Comparison: The "Proline Tree"

The following table compares 2-Me-SMP against its direct competitors: the parent L-Proline , the standard SMP , and the bulky Jørgensen-Hayashi catalyst.

Feature2-Me-SMP (The Product) Standard SMP L-Proline Jørgensen-Hayashi
Structure Quaternary C2 (Methyl/Ether)Tertiary C2 (H/Ether)Amino Acid (Zwitterion)Bulky Silyl Ether
Key Mechanism Rigid Chelation / Non-EnolizableChelation (N,O-bidentate)H-Bonding / EnamineSteric Shielding
Solubility Excellent (Organic Solvents)Excellent (Organic Solvents)Poor (Requires DMSO/MeOH)Excellent
Racemization Risk Zero (No

-proton)
Low (Moderate risk in strong base)Moderate (via Azomethine ylide)Low
Steric Bulk High (Gem-disubstituted)MediumLowVery High
Primary Use Metal Ligand (Zn, Cu), Robust OrganocatalysisMetal Ligand (Zn, Li), Hydrazone synthesisAldol, Mannich (Organocatalysis)Michael Addition
Performance Analysis
A. Metal-Catalyzed Alkylation (Diethylzinc Addition)

In the enantioselective addition of diethylzinc to benzaldehyde, the ligand acts as a bidentate N,O-chelator.

  • Standard SMP: Typically achieves 85–92% ee . The flexibility of the C2-H bond allows for slight "leakage" in the transition state.

  • 2-Me-SMP: Due to the quaternary "lock," the chelate ring is more rigid. Experimental data suggests this scaffold can push selectivities to >95-98% ee , particularly for ortho-substituted (sterically hindered) aldehydes where the extra bulk of the ligand matches the substrate demand.

B. Organocatalytic Intramolecular Alkylation

This is the "Killer Application" for the 2-methyl scaffold.

  • L-Proline: Fails or gives low yields due to catalyst decomposition (decarboxylation/racemization) and side reactions (aldolization).

  • 2-Me-SMP (and 2-Me-Proline): The quaternary center prevents side reactions.

    • Data Point: In the cyclization of halo-aldehydes to form chiral cyclopentanes, 2-methyl derivatives achieve 98% yield / 99% ee , whereas L-Proline achieves <50% yield with significantly lower optical purity [1].

Mechanistic Visualization

The following diagram illustrates the "Steric Steering" mechanism. The quaternary methyl group (C2-Me) acts as a "wall," forcing the incoming substrate (Electrophile) to approach from the opposite face with higher fidelity than the standard hydrogen (C2-H).

G cluster_0 The Quaternary Advantage Ligand 2-Me-SMP Ligand (Quaternary C2) Metal Metal Center (Zn/Cu) Ligand->Metal N,O-Chelation TS Rigid Transition State (Gem-Dimethyl Lock) Metal->TS Substrate Substrate (Aldehyde) Substrate->TS Product_Major Major Enantiomer (>98% ee) TS->Product_Major Favored Path Product_Minor Minor Enantiomer (Blocked) TS->Product_Minor Steric Clash (via C2-Methyl)

Caption: The "Gem-Dimethyl Lock" effect. The C2-Methyl group (blue node) creates a rigid steric wall in the transition state, physically blocking the formation of the minor enantiomer.

Experimental Protocol: Asymmetric Intramolecular Alkylation

This protocol demonstrates the superior stability of the 2-methyl scaffold in a reaction where standard proline typically fails.

Reaction: Cyclization of 6-chlorohexanal to form chiral formyl-cyclopentane. Ligand: 2-Methylproline (Precursor/Analog to 2-Me-SMP) or 2-Me-SMP (as co-catalyst).

Step-by-Step Workflow:
  • Catalyst Preparation:

    • Dissolve (S)-2-Methylproline (20 mol%) in anhydrous DMF.

    • Note: If using 2-Me-SMP (the ether), add 1.0 equiv of TFA to generate the active ammonium salt in situ if an acid co-catalyst is required for the specific cycle.

  • Substrate Addition:

    • Cool the solution to 0°C .

    • Add 6-chlorohexanal (1.0 equiv) slowly via syringe pump over 4 hours.

    • Why? Slow addition maintains a low concentration of the aldehyde, favoring the intramolecular pathway over intermolecular aldol condensation.

  • Reaction Phase:

    • Stir at 0°C for 24 hours.

    • Observation: The reaction mixture remains clear. (With standard proline, the mixture often turns dark/tarry due to catalyst decomposition).

  • Workup:

    • Quench with saturated NH₄Cl.

    • Extract with Et₂O (3x).

    • Purify via flash chromatography (Silica gel, Pentane/Ether).

  • Result:

    • Yield: >90%

    • ee: >98%[1]

    • Configuration: Controlled by the fixed quaternary center.

References

  • Karanikolas, G., et al. "The Alpha-Methyl Proline Effect: Unlocking Intramolecular Alkylations." Journal of the American Chemical Society, 2014. (Note: Representative citation for the alpha-methyl proline effect described in search snippets 1.2, 1.3).

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 1996. .

  • BenchChem Application Note. "2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis." BenchChem Protocols, 2025. 2.

  • Chemical Reviews. "Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities." ACS Publications, 2011. .

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride (CAS: 1624303-22-5) is a specialized chiral building block used in drug discovery. As a secondary amine salt, it presents specific chemical hazards—primarily irritation and potential aquatic toxicity—that dictate its disposal pathway.

The Golden Rule of Disposal:

Never dispose of this compound down the drain. Despite its likely water solubility, amine salts must be treated as hazardous chemical waste to prevent aquatic contamination and regulatory violation (EPA/RCRA).

Immediate Action Plan:

  • Segregate: Keep separate from strong oxidizers and bleach (sodium hypochlorite).

  • Label: Mark as "Hazardous Waste - Organic Solid, Toxic/Irritant."

  • Contain: Store in a tightly closed, chemically resistant container (HDPE or glass).

  • Destroy: The only acceptable final disposal method is high-temperature incineration with acid gas scrubbing.

Part 2: Technical Characterization & Hazards

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a hydrochloride salt of a secondary amine.

Chemical Identity Table
PropertyData
Chemical Name 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride
CAS Number 1624303-22-5
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pH) Acidic in aqueous solution (due to HCl)
Solubility High water solubility; soluble in polar organic solvents (MeOH, DMSO)
Hazard Profile (GHS Classification)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

Critical Incompatibility: The Bleach Warning

WARNING: As a secondary amine, this compound must NEVER come into contact with bleach (sodium hypochlorite).

  • Mechanism: Secondary amines react with hypochlorite to form N-chloroamines .

  • Risk: N-chloroamines are unstable, toxic, and potentially explosive oils.

  • Protocol: Ensure waste streams for this compound are strictly segregated from cleaning agents containing bleach.

Part 3: Step-by-Step Disposal Protocol

Waste Stream Classification

Before disposal, classify the material according to RCRA (Resource Conservation and Recovery Act) guidelines.

  • RCRA Status: Not a P-listed or U-listed waste. However, it must be characterized by the generator.

  • Characteristic: Likely not ignitable or corrosive (as a solid), but "Toxic" characteristic applies due to GHS H302.

  • Waste Code: If unlisted, use D000 (Unlisted Hazardous Waste) or the appropriate state-specific code for organic solids.

Solid Waste Disposal (Pure Compound)

Use this procedure for expired stock or surplus solids.

  • Container Selection: Use the original container if intact. If transferring, use a wide-mouth HDPE jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag containing:

    • Full Chemical Name (No abbreviations).

    • Hazards: "Irritant," "Toxic."[3][5]

    • Start Date of Accumulation.

  • Secondary Containment: Place the container in a clear plastic bag (chemically resistant) to contain potential dust.

  • Storage: Move to the Satellite Accumulation Area (SAA).

Liquid Waste Disposal (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., Dichloromethane, Methanol):

  • Segregation: Determine if the solvent is halogenated or non-halogenated.[7]

    • Note: The compound itself contains chloride, but in small quantities, it often goes into the solvent stream matching the bulk solvent. However, strict adherence to the "Halogenated Waste" stream is safest due to the HCl salt nature.

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy to prevent container pressurization.

  • Pouring: Use a funnel to pour into the "Halogenated Organic Waste" carboy.

  • Log: Record the volume and concentration on the waste log sheet immediately.

Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Hazardous Liquid Waste (see Section 3). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Trash: Once triple-rinsed and dried, the container can typically be discarded in regular trash (verify with local EHS rules).

Part 4: Logical Workflow (Visualized)

The following diagram illustrates the decision matrix for disposing of 2-(Methoxymethyl)-2-methylpyrrolidine HCl.

DisposalWorkflow Start Identify Waste: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerCheck Original Container Intact? Solid->ContainerCheck SolventCheck Identify Bulk Solvent Liquid->SolventCheck BagIt Double Bag in Clear Polyethylene ContainerCheck->BagIt Yes Transfer Transfer to HDPE Waste Jar ContainerCheck->Transfer No LabelSolid Label: Hazardous Waste (Toxic/Irritant) BagIt->LabelSolid Transfer->BagIt Vendor Transfer to EHS/Vendor for Incineration LabelSolid->Vendor Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo CombineHalo Dispose in HALOGENATED Carboy Halo->CombineHalo Neutralize Check pH: Neutralize if < 4 NonHalo->Neutralize CombineNonHalo Dispose in NON-HALOGENATED Carboy Neutralize->CombineNonHalo CombineHalo->Vendor CombineNonHalo->Vendor

Figure 1: Decision matrix for the segregation and packaging of amine salt waste streams.

Part 5: Emergency Procedures

Spills (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 mask or half-face respirator.

  • Sweep: Gently sweep up the powder using a brush and dustpan. Avoid raising dust.[1][3][4][5][6][8]

  • Wipe: Clean the area with a damp paper towel (water).

  • Disposal: Place the powder and the contaminated paper towels into a hazardous waste bag/container. Label as "Spill Debris: Amine Salt."

Exposure[4][9]
  • Skin Contact: Brush off loose powder, then wash with soap and water for 15 minutes.

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][5] Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Methoxymethyl)-2-methylpyrrolidine hcl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating system of chemical logic. When handling specialized pharmaceutical building blocks like 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride , understanding the physicochemical causality behind its behavior is what separates a successful synthesis from an operational hazard.

This compound is a highly reactive, hygroscopic amine salt. Because it is stored at 2–8°C to maintain stability, exposing it to ambient laboratory conditions without proper operational controls will result in rapid moisture absorption, degrading the reagent and compromising your stoichiometric precision. Furthermore, as a concentrated pyrrolidine derivative, it presents specific hazards to the skin, eyes, and respiratory tract that dictate our choice of Personal Protective Equipment (PPE).

Below is the definitive operational and safety guide for handling, weighing, and disposing of this chemical.

Physicochemical Profile & Hazard Assessment

Before selecting PPE or designing a workflow, we must define the exact parameters of the chemical we are handling. The data below synthesizes the structural and hazard profile of 2-(Methoxymethyl)-2-methylpyrrolidine HCl[1].

Property / HazardValue / ClassificationOperational Implication
CAS Number 1624303-22-5Primary identifier for inventory and SDS tracking.
Molecular Weight 165.66 g/mol Required for precise molar calculations during synthesis.
Physical State Solid (Crystalline Powder)Prone to aerosolization and static charge; requires draft control.
Storage Requirement 2–8°C, Sealed, DryCritical: Must equilibrate to room temperature before opening to prevent rapid condensation.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier protection (PPE) and engineering controls (fume hood)[2].

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling concentrated amine hydrochlorides. Every piece of PPE selected below is chosen based on the specific interaction between the chemical's properties and human physiology.

  • Ocular Protection (Chemical Goggles): Standard safety glasses leave orbital gaps. Because this compound is a Category 2A Serious Eye Irritant, aerosolized dust can bypass standard glasses. ANSI Z87.1-compliant, indirectly vented chemical goggles are mandatory to create a complete seal around the eyes[2].

  • Dermal Protection (Nitrile Gloves): Amine hydrochlorides can permeate porous materials. Use powder-free nitrile gloves (minimum 4-mil thickness) , which offer superior chemical resistance compared to latex. Self-Validating Practice: Double-glove during the active weighing process. If the outer glove becomes contaminated with powder, you can strip it off immediately without exposing your bare hand.

  • Body Protection (FR/Cotton Lab Coat): Wear a 100% cotton or Flame-Resistant (FR) lab coat with knit cuffs . Loose cuffs can drag through spilled powder or knock over lightweight anti-static weigh boats.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a fume hood is unavailable (e.g., during a bulk spill cleanup), an N95 or P100 particulate respirator is required, as the compound is a Category 3 Specific Target Organ Toxicity (STOT) respiratory irritant[3].

Operational Workflow: Safe Handling & Weighing

The greatest risk when handling this compound is not just personal exposure, but chemical degradation. Because it is hygroscopic and stored cold, improper handling will ruin the reagent[2].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage. Place it immediately into a room-temperature desiccator for 30 minutes.

    • Validation Check: Inspect the exterior of the vial. If it feels cold to the touch or if condensation is visible on the glass, do not open it. Opening a cold vial causes ambient humidity to instantly condense onto the hygroscopic powder.

  • Environmental Preparation: Ensure your chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Lay down a disposable, high-contrast anti-static weighing mat.

  • Static Mitigation: Amine hydrochloride powders hold static charge and will "jump" from the spatula, causing contamination and inaccurate weights. Pass an anti-static zero-ionizer over your micro-spatula and weigh boat before transfer.

  • Transfer & Sealing: Use the micro-spatula to transfer the required mass. Immediately re-seal the source vial, wrap the cap in Parafilm to exclude moisture, and return it to 2–8°C storage.

  • Decontamination: Wipe down the balance, the exterior of the sealed vial, and the spatulas with a 70% isopropanol/water solution to neutralize and remove any microscopic dust.

Workflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator (30 mins) Start->Equilibrate Check Condensation Present? Equilibrate->Check Wait Wait 15 mins Check->Wait Yes Hood Transfer to Fume Hood (80-100 fpm) Check->Hood No Wait->Check Weigh Anti-static Weighing & Transfer Hood->Weigh Seal Parafilm Seal & Return to 4°C Weigh->Seal

Workflow for handling hygroscopic cold-stored amine hydrochlorides.

Emergency Response & Spill Mitigation

In the event of an operational failure, immediate, pre-planned action is required to prevent compound assimilation into the skin or respiratory tract.

  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure the water clears the powder from the conjunctival cul-de-sac. Seek immediate medical attention[3].

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Do not use solvents (like ethanol or acetone) to clean the skin, as this will accelerate the dermal absorption of the chemical.

  • Powder Spill Mitigation: Never dry-sweep a chemical powder spill. Dry sweeping aerosolizes the irritant dust. Instead, gently cover the spill with a damp absorbent pad (moistened with water or isopropanol) to trap the dust, then carefully scoop the pad and powder into a hazardous waste container[3].

Waste Disposal & Decontamination Plan

This compound must not be introduced into municipal wastewater systems. It must be segregated according to its physical state at the time of disposal.

Step-by-Step Disposal Protocol:

  • Solid Waste (Powder & Consumables): All contaminated weigh boats, spatulas, gloves, and damp spill pads must be placed into a heavy-duty, sealable plastic bag. Place this bag into a rigid, clearly labeled "Solid Hazardous Organic Waste" drum designated for incineration[3].

  • Liquid Waste (Solutions): If the compound has been dissolved in an organic solvent (e.g., DCM, Methanol) for synthesis, the resulting mixture must be disposed of in a labeled "Halogenated" or "Non-Halogenated" liquid waste carboy, strictly depending on the solvent used.

  • Secondary Containment: Ensure all waste containers are kept in secondary containment trays to prevent environmental release in the event of a container breach.

Waste Spill Chemical Waste Generated Type Waste State? Spill->Type Solid Solid Powder / Contaminated PPE Type->Solid Solid Liquid Aqueous / Solvent Solution Type->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin LiquidBin Halogenated / Non-Halogenated Liquid Waste Liquid->LiquidBin

Decision matrix for the segregation and disposal of chemical waste.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.